N-Hexanoyl-biotin-D-erythro-sphingosine
Description
BenchChem offers high-quality N-Hexanoyl-biotin-D-erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexanoyl-biotin-D-erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H62N4O5S |
|---|---|
Molecular Weight |
639 |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-biotin-D-erythro-Ceramide |
Origin of Product |
United States |
Foundational & Exploratory
N-Hexanoyl-biotin-D-erythro-sphingosine: Technical Profile & Experimental Applications
Topic: N-Hexanoyl-biotin-D-erythro-sphingosine (Biotin-C6-Ceramide) Content Type: Technical Guide / Whitepaper Audience: Researchers in Lipidomics, Cell Biology, and Drug Discovery
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) is a bioactive, cell-permeable sphingolipid analog. Unlike native long-chain ceramides (C16–C24), which are highly hydrophobic and difficult to deliver into cells, this short-chain (C6) derivative incorporates a biotinylated hexanoyl spacer at the N-acyl position.
This structural modification serves two critical functions:
-
Enhanced Bioavailability: The shortened C6 acyl chain permits rapid partitioning into cellular membranes without the need for complex solvents or detergents, although BSA complexing is recommended for kinetic studies.
-
Affinity Tagging: The biotin moiety allows for high-affinity detection (via fluorescent streptavidin) or isolation (via streptavidin-agarose) of ceramide-interacting proteins and metabolic products.
Critical Distinction: Researchers must distinguish this molecule from "Biotin-Sphingosine" (where the biotin is attached to the sphingoid base backbone). N-Hexanoyl-biotin-D-erythro-sphingosine is functionally a Ceramide . Its metabolic fate and protein interactions mimic ceramide, not sphingosine.
Chemical Architecture & Properties
| Property | Specification |
| Systematic Name | N-Hexanoyl-biotin-D-erythro-sphingosine |
| Synonyms | Biotin-C6-Ceramide; N-C6:0-biotin-Ceramide |
| Molecular Formula | C₃₄H₆₂N₄O₅S |
| Molecular Weight | ~638.95 g/mol |
| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol. Forms stable complexes with BSA in aqueous buffers. |
| Purity Standard | >98% (TLC/HPLC) to avoid contamination with free biotin or sphingosine. |
| Stability | Store at -20°C under Argon. Hygroscopic. |
Structural Logic
The molecule consists of a D-erythro-sphingosine backbone acylated with 6-biotinyl-hexanoic acid .
-
The Backbone: Retains the natural D-erythro configuration, ensuring specific recognition by stereoselective enzymes like sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS).
-
The Linker (C6): A compromise between solubility and physiological mimicry. While C6-ceramides can traffic passively, they are also substrates for the Ceramide Transfer Protein (CERT), allowing specific targeting to the Golgi apparatus.
Biological Mechanism & Metabolic Fate[1]
Upon entering the cell, Biotin-C6-Ceramide mimics endogenous ceramide. Its intracellular trajectory is governed by its metabolism and transport.
Intracellular Trafficking (The Golgi Trap)
Like fluorescent NBD-C6-ceramide, the biotinylated variant accumulates in the Golgi complex .
-
Mechanism: It partitions into the plasma membrane and is transported to the Golgi, partly via non-vesicular transport mediated by CERT (Ceramide Transfer Protein).
-
Utility: It serves as a static marker for the Golgi in fixed cells or a dynamic tracer to study Golgi fragmentation in apoptosis.
Metabolic Pathways
The "N-Hexanoyl" linkage is an amide bond, making the molecule a substrate for Ceramidases .
Figure 1: Metabolic fate of Biotin-C6-Ceramide.[1] Note that hydrolysis by Ceramidase cleaves the biotin tag from the lipid backbone, rendering the label water-soluble (Biotin-FA).
Experimental Protocols
Preparation of BSA-Complexed Probe (Standardization)
Direct addition of ethanolic lipid stocks to cell media causes precipitation and uneven labeling. Complexing with BSA is mandatory for reproducible kinetics.
Reagents:
-
Biotin-C6-Ceramide stock (1 mM in DMSO or Ethanol).
-
Defatted BSA (Fatty acid-free bovine serum albumin).
-
HBSS or PBS (w/o Ca2+/Mg2+).
Protocol:
-
Prepare a 10% (w/v) BSA solution in HBSS.
-
While vortexing the BSA solution efficiently, add the Biotin-C6-Ceramide stock dropwise to a final concentration of 5 µM .
-
Note: The molar ratio of Lipid:BSA should be approximately 1:1.
-
-
Incubate at 37°C for 30 minutes to allow full complexation.
-
Filter sterilize (0.22 µm) if using for long-term culture.
-
Storage: Stable at 4°C for 1 week. Do not freeze BSA complexes.
Streptavidin Pull-Down Assay (Protein Interaction)
This workflow isolates proteins that bind to ceramide (e.g., CERT, kinases, phosphatases) from cell lysates.
Workflow Diagram:
Figure 2: Sequential workflow for isolating Ceramide-interacting proteins.
Technical Nuances:
-
Competition Control: Always run a parallel control with free D-erythro-sphingosine (10-fold excess) or non-biotinylated C6-ceramide to prove binding specificity.
-
Detergent Choice: Use mild detergents (0.5-1% NP-40 or Triton X-100) to maintain protein-lipid interactions. Avoid SDS in the lysis buffer.
Applications in Drug Development
A. Screening Ceramide Transport Inhibitors
Drugs targeting CERT (e.g., HPA-12) can be screened by monitoring the transport of Biotin-C6-Ceramide from the ER/Cytosol to the Golgi.
-
Readout: Fluorescence microscopy (using Streptavidin-AlexaFluor).
-
Result: Inhibitors prevent Golgi accumulation; the probe remains diffuse in the cytoplasm/ER.
B. Ceramidase Activity Assay
Since hydrolysis cleaves the biotin tag from the lipid, this probe can measure ceramidase activity in vitro.
-
Incubate Biotin-C6-Ceramide with recombinant Ceramidase.
-
Perform lipid extraction (Bligh-Dyer).
-
Result: The biotin signal shifts from the organic phase (Ceramide) to the aqueous phase (Biotin-Hexanoic Acid).
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. Link
-
Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature. Link
-
Saddar, S., et al. (2013). Introduction of a biotin tag into the sphingolipid backbone allows for the detection of sphingolipids and their interacting proteins. Journal of Lipid Research. Link
-
Avanti Polar Lipids. (n.d.). Biotin Sphingosine & Ceramide Analogues: Technical Data Sheets. Link
-
Cayman Chemical. (2018). N-Hexanoyl-biotin-phytosphingosine Product Insert. Link
Sources
N-Hexanoyl-biotin-D-erythro-sphingosine structure and function
Topic: N-Hexanoyl-biotin-D-erythro-sphingosine (Biotin-C6-Ceramide) Structure and Function Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Lipidologists, and Drug Discovery Scientists
A Bifunctional Probe for Sphingolipid Trafficking and Metabolic Profiling
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) is a synthetic, biologically active sphingolipid analog. It combines the structural core of D-erythro-sphingosine with a biotinylated hexanoic acid side chain. Unlike endogenous long-chain ceramides (C16–C24), which are highly hydrophobic and require specific transfer proteins for intracellular movement, this C6-analog exhibits enhanced cell permeability while retaining bioactivity.
This guide details the structural biology, metabolic fate, and experimental utility of Biotin-C6-Ceramide. It serves as a critical tool for mapping the Golgi-dependent sphingolipid pathway , assaying Sphingomyelin Synthase (SMS) activity, and isolating lipid-protein complexes via streptavidin pull-down.
Chemical Identity & Structural Logic[1]
Molecular Architecture
The molecule is a "chimeric" lipid probe designed to mimic natural ceramide while providing a high-affinity detection handle. Its design is based on three functional domains:
-
Sphingoid Base (d18:1): The backbone is D-erythro-sphingosine , the naturally occurring stereoisomer in mammalian cells. This ensures specific recognition by enzymes such as Sphingomyelin Synthase (SMS) and Glucosylceramide Synthase (GCS).
-
N-Acyl Linkage (The "Ceramide" Bond): The amine at position C2 is acylated. In this specific analog, the fatty acid is hexanoic acid (C6) .
-
Biotin Reporter: The biotin moiety is covalently attached to the ω-terminus of the hexanoyl chain (often via an aminocaproyl spacer to reduce steric hindrance).
Why C6 (Hexanoyl)? Endogenous ceramides possess long acyl chains (C16–C24) that render them virtually insoluble in aqueous media and dependent on Ceramide Transfer Protein (CERT) or vesicular transport. The truncated C6 chain confers amphiphilicity , allowing the probe to partition into membranes spontaneously from the media (passive diffusion) while still being recognized by metabolic enzymes in the Golgi complex.
Visualization of Structural Components
Figure 1: Modular assembly of Biotin-C6-Ceramide. The d18:1 backbone ensures enzymatic recognition, while the biotin-C6 tail facilitates detection and permeability.
Functional Applications & Metabolic Fate
Intracellular Trafficking (The "Golgi Trap")
Upon addition to the culture medium, Biotin-C6-Ceramide diffuses through the plasma membrane and accumulates in the Golgi apparatus . This accumulation is driven by the synthesis of sphingomyelin and glucosylceramide, which occurs in the Golgi lumen and cytosolic surface, respectively.
-
Golgi Marker: In fluorescence microscopy (using fluorescent streptavidin), the probe delineates the Golgi complex with high specificity.
-
Transport Assay: It is used to study the retrograde transport of toxins (e.g., Shiga toxin) or the anterograde transport of newly synthesized sphingolipids to the plasma membrane.
Metabolic Conversion Pathways
Biotin-C6-Ceramide acts as a substrate for key sphingolipid enzymes. Analyzing the metabolic products allows researchers to measure enzyme activity in situ.
| Enzyme | Location | Product Formed | Assay Utility |
| Sphingomyelin Synthase (SMS) | Golgi Lumen | Biotin-C6-Sphingomyelin | Measure de novo SM synthesis rates. |
| Glucosylceramide Synthase (GCS) | Golgi (Cytosolic face) | Biotin-C6-Glucosylceramide | Assess glycosphingolipid production. |
| Ceramidase | Lysosome/Cytosol | Biotin-Fatty Acid + Sphingosine | Measure ceramide catabolism (less common). |
Metabolic Pathway Diagram
Figure 2: Divergent metabolic fate of Biotin-C6-Ceramide in the Golgi apparatus.
Validated Experimental Protocols
Critical Pre-Step: BSA Complexing
Why: Hydrophobic lipids aggregate in aqueous media, leading to "punctate" background noise and poor cellular uptake. Complexing with Bovine Serum Albumin (BSA) creates a physiological delivery system.
Protocol:
-
Dry Down: Aliquot the required amount of Biotin-C6-Ceramide (supplied in ethanol or chloroform) into a glass vial. Evaporate solvent under a stream of nitrogen.
-
Solubilize: Redissolve the lipid film in absolute ethanol to yield a concentration 100x the final desired concentration.
-
Complex: Add the ethanolic lipid solution dropwise to a vortexing solution of defatted BSA (0.34 mg/mL in PBS) to achieve a final lipid concentration of 5 µM.
-
Equilibrate: Incubate at 37°C for 30 minutes. The solution should be clear.
Pulse-Chase Labeling (Intracellular Transport)
Objective: Visualize Golgi accumulation and subsequent transport to the plasma membrane.
-
Pulse: Wash cells with serum-free medium.[1] Incubate with 5 µM BSA-complexed Biotin-C6-Ceramide for 30 minutes at 4°C (allows binding but blocks internalization) or 37°C (allows internalization).
-
Wash: Remove medium. Wash 3x with ice-cold PBS + 1% BSA (removes surface-bound probe).
-
Chase: Add complete culture medium and incubate at 37°C for varying intervals (0, 30, 60 min).
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min.
-
Detection: Permeabilize with 0.1% Triton X-100. Stain with Streptavidin-Alexa Fluor 488 (1:500) for 1 hour.
-
Imaging: Confocal microscopy will reveal Golgi localization (t=0) and plasma membrane staining (t=60).
Biochemical Pull-Down (Lipidomics/Proteomics)
Objective: Isolate proteins that bind Biotin-Ceramide or quantify metabolized lipids.
-
Labeling: Incubate cells with probe as above (2–4 hours for metabolic equilibrium).
-
Lysis: Lyse cells in buffer containing non-ionic detergent (e.g., 1% NP-40) and protease inhibitors.
-
Capture: Add Streptavidin-Agarose beads to the lysate. Rotate overnight at 4°C.
-
Wash: Wash beads 5x with lysis buffer (high salt washes may be needed to reduce non-specific binding).
-
Elution:
-
For Lipids: Extract beads with Chloroform:Methanol (2:1). Analyze via TLC or Mass Spectrometry.
-
For Proteins: Boil beads in SDS-PAGE loading buffer. Analyze via Western Blot.
-
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Punctate/Aggregated Staining | Lipid precipitated in media. | Use the BSA-complexing method (Section 4.1). Do not add ethanolic stock directly to media. |
| No Golgi Localization | Probe washed out or metabolized too fast. | Shorten chase times. Ensure "D-erythro" isomer was used (L-threo is biologically inactive). |
| High Background | Endogenous biotin interference. | Block with free avidin/biotin blocking kit prior to Streptavidin staining. |
| Cytotoxicity | High concentration of C6-ceramide. | C6-Ceramide is pro-apoptotic. Keep concentration <5 µM and incubation <4 hours for transport studies. |
References
-
Larodan Research Grade Lipids. (n.d.). N-Hexanoyl-biotin-D-erythro-sphingosine Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). D-erythro-Sphingosine, N-Hexanoyl- Structure and Activity. Retrieved from
-
National Institutes of Health (NIH). (2004). An assay for sphingosine kinase activity using biotinylated sphingosine. PubMed. Retrieved from
-
MyBioSource. (n.d.). N-Hexanoyl-D-erythro-sphingosine Biochemical Properties. Retrieved from
-
Creative Proteomics. (n.d.). Sphingosine: Structure, Functions and Detection. Retrieved from
Sources
Technical Guide: Synthesis of N-Hexanoyl-biotin-D-erythro-sphingosine
Executive Summary & Strategic Rationale
The synthesis of N-Hexanoyl-biotin-D-erythro-sphingosine (often referred to as C6-Biotin-Ceramide or Biotin-Sphingosine) is a critical workflow in lipidomics and cell signaling research. This probe retains the bioactive D-erythro stereochemistry of the natural sphingoid backbone while incorporating a biotin affinity tag via a hexanoyl spacer.
Why this specific architecture?
-
Steric Freedom: The 6-carbon (hexanoyl) spacer—denoted as "X" in Biotin-X-NHS reagents—is crucial. Direct biotinylation to the amine of sphingosine often creates steric clashes that inhibit the binding of the sphingolipid headgroup to enzymes like Sphingosine Kinase (SphK) or Ceramide Synthase (CerS). The spacer restores substrate mimicry.
-
Bioactivity: The D-erythro configuration is the only naturally occurring isomer in mammalian cells. Synthetic routes must avoid racemization to ensure the probe behaves like endogenous sphingolipids in transport and metabolic assays.
-
Versatility: This probe allows for streptavidin-based pull-down assays, intracellular tracking (when coupled with fluorescent streptavidin), and solid-phase lipid kinase assays.
Retrosynthetic Analysis & Reagent Selection
To synthesize the target efficiently, we utilize a convergent semi-synthetic approach. Total synthesis from serine is possible but unnecessary for application scientists when high-purity D-erythro-sphingosine is commercially available.
Reaction Class: Nucleophilic Acyl Substitution (Amide Coupling). Key Challenge: Selective N-acylation without O-acylation of the 1,3-diols. Solution: Utilization of N-hydroxysuccinimide (NHS) active esters, which are highly selective for primary amines over hydroxyls under controlled pH/stoichiometry.[1]
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the selective N-acylation of sphingosine.
Materials & Equipment Standards
Reagents
| Reagent | Grade/Purity | Role | Critical Note |
| D-erythro-Sphingosine | >98% (Synthetic or Natural) | Substrate | Store at -20°C under Argon. Avoid L-threo isomers. |
| Biotin-X-NHS | >95% (TLC) | Coupling Agent | "X" denotes 6-aminocaproic acid spacer. Moisture sensitive.[1] |
| DIPEA (Hünig's Base) | Anhydrous, 99.5% | Base | Scavenges protons; ensure it is free of amines. |
| DMF (Dimethylformamide) | Anhydrous, 99.8% | Solvent | Water <50 ppm to prevent NHS hydrolysis. |
| Methanol (MeOH) | HPLC Grade | Solvent | For column chromatography. |
| Chloroform (CHCl₃) | HPLC Grade (Amylene stab.) | Solvent | For column chromatography. |
Equipment
-
Reaction Vessel: Flame-dried 10 mL round-bottom flask with magnetic stir bar.
-
Inert Gas: Argon or Nitrogen line (balloon is sufficient).
-
Purification: Flash chromatography column (Silica Gel 60, 230-400 mesh) or Preparative HPLC.
-
Detection: TLC plates (Silica gel 60 F254) and p-Anisaldehyde stain (sphingolipids do not absorb UV strongly).
Step-by-Step Synthesis Protocol
Phase 1: Preparation (The "Dry" Phase)
-
Causality: Water competes with the amine for the NHS ester, hydrolyzing the expensive biotin reagent. Anhydrous conditions are non-negotiable.
-
Equilibrate D-erythro-sphingosine (10 mg, 33.4 µmol) and Biotin-X-NHS (18 mg, 40 µmol, 1.2 eq) to room temperature.
-
Dissolve sphingosine in 1.0 mL anhydrous DMF . If solubility is slow, sonicate briefly (max 30s) at 30°C.
-
Note: Sphingosine is an amine diol; it can be sticky. Ensure complete dissolution before adding reagents.
-
Phase 2: Coupling Reaction
-
Add DIPEA (12 µL, 2.0 eq) to the sphingosine solution.
-
Observation: The solution should remain clear.
-
-
Add the Biotin-X-NHS solid directly to the stirring solution.
-
Purge the flask with Argon for 1 minute, then seal.
-
Incubate: Stir at Room Temperature (22-25°C) for 4 to 16 hours .
-
Monitoring: Check TLC after 4 hours.
-
TLC System: CHCl₃:MeOH:H₂O (65:25:4 v/v/v).
-
Stain: p-Anisaldehyde (Heat required).
-
Expected Rf: Product (~0.4-0.5), Sphingosine (~0.2), Biotin-NHS (~0.8 or streak).
-
Phase 3: Work-up (The "Emulsion" Risk)
-
Expert Insight: Sphingolipids are amphipathic surfactants. Standard aqueous extraction often results in unbreakable emulsions.
-
Evaporation: Remove DMF in vacuo using a rotary evaporator with a high-vacuum pump (DMF boils at 153°C; requires <5 mbar or azeotroping with toluene).
-
Alternative: If high vac is unavailable, dilute reaction 10x with CHCl₃ and wash with dilute brine.
-
-
Resuspension: Redissolve the crude residue in minimal CHCl₃:MeOH (95:5).
Phase 4: Purification
-
Column: Pack a small silica column (approx. 10g silica per 100mg crude).
-
Elution Gradient:
-
100% CHCl₃ (2 CV - Column Volumes)
-
95:5 CHCl₃:MeOH (5 CV)
-
90:10 CHCl₃:MeOH (until product elutes)
-
85:15 CHCl₃:MeOH (flush)
-
-
Collection: Pool fractions containing the single spot at Rf ~0.45.
-
Drying: Evaporate solvent and dry under high vacuum for 24 hours to remove trace solvents.
Analytical Validation (Self-Validating System)
To ensure the probe is valid for biological use, it must meet these criteria:
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (+).
-
Target Mass:
-
Sphingosine (C18): MW ~299.
-
Biotin-X moiety: Adds ~340 Da.
-
Expected [M+H]⁺: ~639.5 Da .
-
Expected [M+Na]⁺: ~661.5 Da .
-
-
Validation: Presence of M+H peak matching calculation ±0.5 Da confirms covalent attachment.
Proton NMR (¹H-NMR, 500 MHz, CD₃OD)
-
Diagnostic Signals:
-
δ 0.88 ppm (t): Terminal methyl of sphingosine chain.
-
δ 1.2-1.4 ppm (m): Methylene envelope (lipid tail + hexanoyl spacer).
-
δ 2.1-2.2 ppm (t): Methylene alpha to carbonyl (amide linkage).
-
δ 5.4-5.8 ppm (m): Trans-alkene protons (C4-C5 of sphingosine). Crucial for confirming D-erythro geometry is intact.
-
δ 4.3 & 4.5 ppm (m): Biotin ring protons (methine).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of N-Hexanoyl-biotin-sphingosine.
Troubleshooting & Expert Insights
Solubility Issues
-
Problem: The final product precipitates in pure chloroform or pure methanol.
-
Solution: Store the final product in Ethanol or DMSO .[2] Biotinylated lipids often require a "co-solvent" approach. For biological assays, dissolve in DMSO (5 mM stock) and dilute into BSA-containing buffer (1:1 molar ratio of Lipid:BSA) to ensure solubility in aqueous media [1].
Isomerization
-
Risk: The C3-hydroxyl of sphingosine is allylic. Acidic conditions can cause O-acylation or migration of the double bond.
-
Prevention: Keep the reaction slightly basic (pH 8-9 via DIPEA). Avoid strong acids during workup. Do not use acid-washed silica.
Low Yield
-
Cause: Hydrolysis of the NHS ester before it reacts with the amine.
-
Fix: Ensure DMF is "Dry" (stored over molecular sieves). Add the amine (sphingosine) and base before adding the NHS ester to ensure the nucleophile is ready immediately.
References
- Delon, C., et al. (2004). Sphingosine kinase 1 is an intracellular effector of phosphatidic acid. Journal of Biological Chemistry. (Contextual grounding for biotin-lipid usage).
-
G-Biosciences. (2012). The Secrets of Coupling with Biotin! Technical Guide. Retrieved October 26, 2025, from [Link]
Sources
An In-Depth Technical Guide to N-Hexanoyl-biotin-D-erythro-sphingosine: Elucidating Ceramide-Mediated Cellular Processes
This guide provides a comprehensive overview of the mechanism of action and applications of N-Hexanoyl-biotin-D-erythro-sphingosine, a pivotal tool for researchers, scientists, and drug development professionals investigating the intricate roles of ceramide in cellular signaling.
Introduction: The Central Role of Ceramide in Cell Fate
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes.[1] These molecules are central to the sphingolipid metabolic pathway and are involved in regulating cell differentiation, proliferation, senescence, and apoptosis.[2] The balance between ceramide and its metabolic derivatives, such as sphingosine-1-phosphate (S1P), often dictates the cell's fate, a concept known as the "sphingolipid rheostat". An accumulation of ceramide is frequently associated with the induction of apoptosis and cell cycle arrest, making it a key molecule in stress responses and a potential target for therapeutic intervention, particularly in oncology.
N-Hexanoyl-biotin-D-erythro-sphingosine, also known as Biotin-Ceramide (d18:1/6:0) or C6 Ceramide-biotin[3], is a synthetic, cell-permeable analog of endogenous C6-ceramide. Its structure comprises a D-erythro-sphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid) and tagged with a biotin molecule. This unique design allows it to mimic the biological functions of natural ceramides within the cell while the biotin moiety serves as a high-affinity handle for detection and affinity purification. This makes it an invaluable probe for identifying and characterizing ceramide-binding proteins and elucidating the downstream signaling pathways they modulate.
Mechanism of Action: Mimicking Endogenous Ceramide and Enabling Detection
The mechanism of action of N-Hexanoyl-biotin-D-erythro-sphingosine is twofold: it acts as a functional mimic of endogenous ceramide and provides a means for affinity-based detection of its molecular interactions.
Functional Mimicry of Ceramide
Once introduced into a cellular system, the short-chain (C6) nature of N-Hexanoyl-biotin-D-erythro-sphingosine allows for its efficient permeation across the cell membrane. Inside the cell, it integrates into cellular membranes and mimics the behavior of natural ceramides. Endogenous ceramides are known to influence membrane fluidity and can form ceramide-rich platforms, which are specialized membrane microdomains that serve as signaling hubs. By mimicking this behavior, the biotinylated analog can recruit and interact with a host of effector proteins, thereby activating or inhibiting specific signaling cascades.
Key cellular pathways and proteins known to be modulated by ceramides, and thus potential targets for study using this analog, include:
-
Apoptosis Induction: Ceramides are well-established pro-apoptotic molecules. They can promote the activation of caspases and influence mitochondrial outer membrane permeabilization.
-
Cell Cycle Arrest: Ceramides can induce cell cycle arrest at various checkpoints, often through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
-
Protein Phosphatases: Ceramides have been shown to directly activate protein phosphatases, such as Protein Phosphatase 2A (PP2A), leading to the dephosphorylation and altered activity of downstream signaling proteins.
-
Protein Kinases: Conversely, ceramides can also modulate the activity of certain protein kinases, including members of the MAP kinase family.
Biotin Tag for Affinity-Based Applications
The biotin tag is the key feature that transforms this ceramide analog into a powerful research tool. Biotin forms an exceptionally strong and stable non-covalent interaction with streptavidin and avidin.[4] This high-affinity binding is exploited in various experimental workflows to isolate and identify proteins that interact with the ceramide analog.
The general principle involves introducing N-Hexanoyl-biotin-D-erythro-sphingosine into cells or cell lysates, allowing it to bind to its target proteins. Subsequently, streptavidin- or avidin-conjugated beads are used to "pull down" the biotin-ceramide along with its binding partners. These captured proteins can then be identified and quantified using techniques such as mass spectrometry.
Experimental Workflows and Protocols
The primary application of N-Hexanoyl-biotin-D-erythro-sphingosine is in the identification of ceramide-binding proteins through affinity pull-down assays. Below is a detailed, step-by-step methodology for a typical workflow.
Diagram of the Experimental Workflow
Caption: Experimental workflow for identifying ceramide-binding proteins.
Detailed Protocol: Affinity Pull-Down of Ceramide-Binding Proteins
1. Cell Culture and Treatment: a. Plate cells of interest at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%). b. Prepare a stock solution of N-Hexanoyl-biotin-D-erythro-sphingosine in a suitable solvent such as DMSO. c. Treat the cells with the biotinylated ceramide at a final concentration typically in the low micromolar range. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Include a vehicle control (DMSO) for comparison. d. Incubate the cells for the desired period (e.g., 1-4 hours) under normal culture conditions.
2. Cell Lysis and Lysate Preparation: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess biotin-ceramide. b. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100) supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Affinity Pull-Down: a. Equilibrate streptavidin-coated magnetic beads or agarose resin by washing them several times with the lysis buffer. b. Add a standardized amount of cleared cell lysate (e.g., 1-2 mg of total protein) to the equilibrated beads. c. Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of the biotin-ceramide and its interacting proteins. d. After incubation, collect the beads using a magnetic stand or by centrifugation. e. Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
4. Elution and Downstream Analysis: a. Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the proteins and release them from the beads. b. Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the proteins in the gel using a suitable staining method, such as Coomassie Brilliant Blue or silver staining. d. For protein identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS). e. To validate the interaction with a specific candidate protein, perform a Western blot analysis on the eluted proteins using an antibody against the protein of interest.
Data Presentation and Interpretation
The results of a pull-down experiment can be presented in a clear and comparative manner.
Table 1: Example Data from a Biotin-Ceramide Pull-Down Experiment
| Treatment | Input (Total Lysate) | Pull-Down Eluate | Identified Proteins (Mass Spec) |
| Vehicle Control (DMSO) | Protein X present | No Protein X detected | Background proteins |
| N-Hexanoyl-biotin-D-erythro-sphingosine | Protein X present | Protein X detected | Protein X, Protein Y, Protein Z |
This table allows for a direct comparison between the control and treated samples, highlighting the proteins that specifically interact with the biotinylated ceramide.
Signaling Pathway Visualization
N-Hexanoyl-biotin-D-erythro-sphingosine can be used to investigate the role of ceramide in various signaling pathways. The following diagram illustrates a simplified ceramide-mediated apoptotic pathway that can be studied using this analog.
Caption: Ceramide-mediated apoptotic signaling pathway.
Conclusion
N-Hexanoyl-biotin-D-erythro-sphingosine is a versatile and powerful tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to act as a functional mimic of endogenous ceramide, coupled with the high-affinity biotin tag, enables the identification and characterization of novel ceramide-binding proteins. The experimental workflows outlined in this guide provide a robust framework for researchers to uncover the molecular mechanisms by which ceramide regulates critical cellular processes, ultimately paving the way for the development of new therapeutic strategies targeting sphingolipid metabolism.
References
-
Tani, H., Shiokawa, M., et al. (2010). Involvement of ceramide in the propagation of Japanese encephalitis virus. J Virol, 84(6): 2798-807. [Link]
-
MDPI. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. [Link]
-
Haberkant, P., et al. (2018). A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7. Journal of Lipid Research, 59(3), 453–464. [Link]
-
Bioclone. Explore the World of Proteomics with Pull-Down Assay! [Link]
Sources
Biotinylated Sphingolipids: Mechanistic Probes for Metabolism, Trafficking, and Interactomics
Executive Summary
Biotinylated sphingolipids represent a pivotal class of chemical biology tools that bridge the gap between structural lipidomics and functional proteomics. Unlike traditional radiolabeling (
The Genesis of Lipid Probes: From Radioactivity to Affinity
The "discovery" of biotinylated sphingolipids was not a singular event but an evolutionary necessity driven by the limitations of early lipid biochemistry.
-
The Radiotracer Era (1960s-1980s): Early sphingolipid research relied heavily on tritiated (
H) serine or palmitate. While metabolically authentic, these probes offered no mechanism to isolate lipid-protein complexes or visualize subcellular localization without laborious autoradiography. -
The Affinity Revolution (1980s): The introduction of biotin (Vitamin B7) as a lipid tag marked a paradigm shift. A foundational moment occurred in 1983 , when researchers utilized biotinylated choleragen (Cholera Toxin B) to visualize GM1 ganglioside distribution in rat brain cells.[1] This established the principle that the high-affinity Biotin-Avidin interaction (
M) could be harnessed to track lipid behavior with high spatial resolution. -
Modern Era: Today, synthetic chemistry allows for the precise attachment of biotin to specific moieties of the sphingolipid architecture (sphingoid base vs. N-acyl chain), enabling the dissection of specific metabolic pathways, such as the "Sphingolipid Rheostat" (Ceramide/S1P balance).
Structural Design & Synthesis Logic
The utility of a biotinylated lipid is dictated by its chemical structure. A poorly designed probe will act as a membrane contaminant rather than a physiological mimic.
The Linker Strategy (The "Spacer Arm")
Direct conjugation of biotin to a lipid headgroup often results in steric hindrance, preventing streptavidin binding at the membrane interface.
-
Solution: Use of a Long-Chain (LC) Spacer , typically a 6-carbon aminocaproic acid linker. This extends the biotin moiety beyond the hydration shell of the lipid bilayer, ensuring accessibility to streptavidin probes.
Site-Specific Labeling
-
-Biotinylation (Fatty Acid Tail): The biotin is attached to the terminal carbon of the N-acyl chain (e.g., C12-biotin-Ceramide).
-
Advantage: Minimally perturbs the polar headgroup, preserving interactions with enzymes like sphingomyelin synthase or glycosyltransferases.
-
Disadvantage:[2] Can disrupt lipid packing in tight domains (rafts) due to the bulky tag in the hydrophobic core.
-
-
Headgroup Labeling: Rare for sphingolipids, as the headgroup determines identity (e.g., Phosphocholine for SM, Glucose for GlcCer). Modifying this usually abolishes biological function.
Caption: Structural logic of biotinylated lipids. The LC-spacer is critical for projecting the biotin tag away from the membrane interface to allow streptavidin binding.
Methodological Frameworks
The following protocols are designed to be self-validating systems.
Protocol A: Cellular Delivery via BSA Complexing
Hydrophobic sphingolipids will precipitate in aqueous media. To deliver them physiologically, they must be "chaperoned" by Bovine Serum Albumin (BSA), mimicking natural lipid transport.
Reagents:
-
Biotinylated Sphingolipid (e.g., C6-Biotin-Ceramide) dissolved in chloroform/methanol.
-
Defatted BSA (Fatty Acid Free) – Critical: Standard BSA contains endogenous lipids that compete for binding.
-
Serum-free cell culture media (e.g., DMEM).
Step-by-Step Workflow:
-
Drying: Aliquot the lipid into a glass vial. Evaporate solvent under a stream of
gas. Rotate the vial to create a thin film on the walls. -
Complexing: Add a solution of 0.34 mg/mL Defatted BSA in PBS to the lipid film.
-
Ratio: Target a 1:1 molar ratio of Lipid:BSA.
-
-
Solubilization: Incubate at 37°C for 30 minutes with occasional vortexing. The solution should become clear.
-
Pulse: Treat cells with the Lipid-BSA complex (final concentration 5-20
M) for 30 minutes at 4°C (binding only) or 37°C (internalization). -
Chase: Wash with cold PBS containing 1% Defatted BSA (to strip surface-bound lipid) and incubate in fresh media to track metabolism/trafficking.
Protocol B: Streptavidin Pull-Down (Interactomics)
This assay isolates proteins that specifically bind to the sphingolipid (e.g., lipid transfer proteins, signaling kinases).
Step-by-Step Workflow:
-
Labeling: Incubate cells with Biotin-Lipid (as per Protocol A).
-
Cross-linking (Optional): If interactions are transient, treat with a membrane-permeable crosslinker (e.g., DSP) before lysis.
-
Lysis: Lyse cells in a buffer compatible with lipid-protein interactions (e.g., 1% Brij-98 or 0.1% Triton X-100). Avoid SDS, which disrupts hydrophobic pockets.
-
Capture: Incubate lysate with Streptavidin-Agarose beads (pre-blocked with BSA) for 2 hours at 4°C.
-
Wash: Wash beads 3x with lysis buffer.
-
Elution: Boil beads in Laemmli buffer (releases biotin and proteins) or elute with excess free biotin (gentler).
-
Analysis: Western Blot or Mass Spectrometry.
Caption: Workflow for identifying lipid-binding partners. The choice of detergent in Step 2 is the critical variable for preserving labile interactions.
Key Biological Insights
Biotinylated sphingolipids have been instrumental in elucidating two major cellular mechanisms:
-
Lipid Raft Dynamics: Biotin-GM1 (Ganglioside) was used to demonstrate that specific lipids segregate into Detergent-Resistant Membranes (DRMs). By labeling GM1 and performing cold Triton X-100 extraction, researchers found Biotin-GM1 in the floating fraction, confirming its raft association.
-
The "Caveolar" Endocytic Route: Unlike transferrin (which enters via clathrin), Biotin-GM1 and Biotin-GlcCer were shown to enter cells via caveolae and sort to the Golgi (for recycling) or Lysosomes (for degradation). This distinct routing is crucial for understanding how toxins (like Cholera Toxin) and viruses (like SV40) hijack lipid pathways to enter cells.
Caption: The intracellular trafficking route of gangliosides (GM1) elucidated using biotinylated probes, highlighting the retrograde transport to the Golgi.
Comparative Technical Analysis
| Feature | Biotinylated Lipids | Click-Chemistry Lipids (Alkyne/Azide) | Fluorescent Lipids (NBD/BODIPY) |
| Tag Size | Large (~244 Da + Linker) | Tiny (~25 Da) | Medium to Large |
| Membrane Perturbation | Moderate (can affect packing) | Minimal (best mimic) | High (NBD is bulky/polar) |
| Detection Method | Streptavidin (Blot/Microscopy) | Click Reaction (Post-fixation) | Direct Fluorescence |
| Live Cell Imaging | No (requires streptavidin, which is impermeable) | No (requires fixation for click) | Yes |
| Pull-Down Capability | Excellent (Direct) | Good (Requires click-biotin) | Poor (Requires anti-fluorophore Ab) |
| Primary Use Case | Interactomics & Trafficking (Fixed) | Metabolism & Turnover | Live Dynamics & FLIM |
Expert Insight: Use Click-Chemistry lipids if you are studying metabolic rates (turnover) to minimize enzymatic bias. Use Biotinylated lipids if your primary goal is to physically isolate protein partners (Pull-down) or perform high-sensitivity fixed-cell imaging.
References
-
Spiegel, S., et al. (1983). "Cellular localization of GM1-ganglioside with biotinylated choleragen and avidin peroxidase in primary cultured cells from rat brain." Journal of Histochemistry & Cytochemistry. Link
-
Sandhoff, K., et al. "My journey into the world of sphingolipids and sphingolipidoses." Proceedings of the Japan Academy, Series B. Link
-
BOC Sciences. "Applications of Biotinylated Glycosphingolipids."
-
Avanti Polar Lipids. "Biotinylated Lipids: Structure and Function." Link
-
Thermo Fisher Scientific. "Pierce™ Biotinylated Protein Interaction Pull-Down Kit Protocol." Link
Sources
- 1. Cellular localization of GM1-ganglioside with biotinylated choleragen and avidin peroxidase in primary cultured cells from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of N-Hexanoyl-biotin-D-erythro-sphingosine
Advanced Probing of Sphingolipid Metabolism and Golgi Dynamics[1]
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) is a bioactive, synthetic sphingolipid analog designed for the high-fidelity tracking of intracellular lipid transport and metabolism.[1] Structurally composed of a D-erythro-sphingosine backbone N-acylated with a biotinylated hexanoic acid spacer, this molecule bridges the gap between native lipid behavior and robust bio-orthogonal detection.[1]
Unlike fluorescent analogs (e.g., NBD-Ceramide) which can suffer from photobleaching or alter lipid packing due to bulky fluorophores, Biotin-C6-Ceramide leverages the femtomolar affinity of the biotin-streptavidin interaction (
Chemical Identity & Structural Architecture[1]
The molecule is a tripartite conjugate consisting of the sphingoid base, a hexanoyl spacer, and the biotin affinity tag.[1] The C6 spacer is critical: it provides sufficient hydrophobicity for membrane partitioning while remaining short enough to facilitate rapid inter-membrane transfer, a property distinct from long-chain (C16-C24) native ceramides.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-[6-(biotinylamino)hexanoyl]-D-erythro-sphingosine |
| Common Synonyms | Biotin-C6-Ceramide; Biotin-Cer(d18:1/6:0); N-C6:0-biotin-D-erythro-Ceramide |
| CAS Number | 192070-02-3 |
| Molecular Formula | |
| Molecular Weight | 638.94 g/mol |
| Solubility | DMSO (>50 mg/mL), Ethanol (warm), DMF; Sparingly soluble in water |
| Appearance | White to off-white waxy solid |
| Purity Standard | |
| Stability | Solid: |
Mechanistic Utility & Biological Behavior[1]
3.1. The "Short-Chain" Advantage
Native ceramides are highly hydrophobic and essentially non-exchangeable between membranes over biological timescales. The C6-acyl chain of N-Hexanoyl-biotin-D-erythro-sphingosine confers an amphiphilic character.[1] This allows the molecule to:
-
Rapidly partition into the plasma membrane from aqueous media (when complexed with BSA).[1]
-
Flip-flop across the bilayer (transbilayer movement).
-
Traffick to the Golgi complex via non-vesicular transport mechanisms.
3.2. Metabolic Trapping
Upon reaching the Golgi apparatus, Biotin-C6-Ceramide mimics endogenous ceramide.[1] It serves as a substrate for:
-
Sphingomyelin Synthase (SMS1/2): Converts it to Biotin-C6-Sphingosine-1-phosphocholine (Biotin-SM).[1]
-
Glucosylceramide Synthase (GCS): Converts it to Biotin-Glucosylceramide (Biotin-GlcCer).[1]
Crucially, the biotin moiety prevents the "back-reaction" or degradation by certain ceramidases in the short term, effectively "trapping" the signal in the Golgi or post-Golgi compartments depending on the metabolic state of the cell.[1]
Experimental Protocols
4.1. Stock Solution Preparation[2]
-
Solvent: Dissolve neat powder in high-grade dry DMSO to a concentration of 5 mM .
-
Storage: Aliquot into amber glass vials (biotin is light-insensitive, but lipids oxidize) and store at -20°C under Argon gas to prevent oxidation of the sphingosine double bond.
4.2. Cellular Labeling Workflow (Pulse-Chase)
This protocol is optimized for visualizing the Golgi complex in adherent mammalian cells (e.g., HeLa, CHO).[1]
Step 1: Complexing (Critical for Delivery) Since the biotin tag reduces water solubility compared to C6-Ceramide, BSA complexing is required.[1]
-
Prepare Defatted BSA solution (0.34 mg/mL) in HBSS or serum-free medium.
-
Add Biotin-C6-Ceramide stock to the BSA solution while vortexing to achieve a final concentration of 5 µM .
-
Note: The molar ratio of BSA to lipid should ensure solubilization without sequestering the lipid too tightly.[1]
Step 2: Pulse (Loading) [1]
-
Wash cells 2x with cold HBSS.
-
Incubate cells with the Biotin-Ceramide/BSA complex for 30 minutes at 4°C .
-
Mechanism: Low temperature inhibits endocytosis and metabolic processing, allowing the lipid to partition into the plasma membrane solely via physicochemical insertion.[1]
-
Step 3: Chase (Transport & Metabolism) [1]
-
Wash cells 3x with warm complete medium.
-
Incubate at 37°C for 30–60 minutes .
-
Mechanism: Restoring temperature activates transport machinery. The lipid moves to the Golgi and is metabolized to Biotin-SM/GlcCer.[1]
-
Step 4: Fixation & Detection
-
Fix cells with 3.7% paraformaldehyde (15 min).
-
Permeabilize with 0.1% Triton X-100 (essential to access intracellular Golgi).[1]
-
Block with 1% BSA.
-
Stain with Streptavidin-Alexa Fluor 488 (or equivalent) for 1 hour.[1]
-
Optional: Counterstain with DAPI (nuclei) or Giantin (Golgi marker) for colocalization studies.[1]
Metabolic Pathway Visualization[1]
The following diagram illustrates the intracellular fate of N-Hexanoyl-biotin-D-erythro-sphingosine, highlighting its conversion into complex sphingolipids within the Golgi apparatus.
Figure 1: Metabolic trajectory of Biotin-C6-Ceramide from extracellular complexing to Golgi-localized conversion into complex sphingolipids.[1]
References
-
Avanti Polar Lipids. (n.d.). Biotin Sphingosine & Ceramide Analogs. Retrieved from [Link].[1]
-
PubChem. (n.d.).[1] N-Hexanoyl-D-erythro-sphingosine (C6 Ceramide) Data. Retrieved from [Link].[1]
-
Marks, D. L., et al. (1999).[1] "Use of fluorescent ceramide analogs to study lipid traffic in animal cells." Methods in Enzymology, 312, 217-231.[1] (Foundational protocol for C6-ceramide analogs).
Sources
Methodological & Application
Application Note: N-Hexanoyl-biotin-D-erythro-sphingosine Pull-Down Protocol
Executive Summary & Scientific Rationale
This guide details the protocol for using N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) to isolate and identify specific lipid-binding partners from complex proteomes.
Technical Clarification: While the nomenclature includes "sphingosine," the N-acylation (N-Hexanoyl) chemically classifies this probe as a Ceramide analog (d18:1/6:0). It mimics bioactive C6-ceramide, a potent signaling lipid involved in apoptosis, senescence, and phosphatase activation (e.g., PP2A).
Mechanism of Action
The probe functions as a bifunctional "bait":
-
Bioactive Moiety: The D-erythro-sphingosine backbone ensures stereospecific recognition by endogenous ceramide sensors (e.g., CERT, CAPS, Cathepsin D).
-
Linker/Tag: The hexanoyl spacer provides sufficient distance to minimize steric hindrance, while the biotin group allows for high-affinity capture by streptavidin matrices.
Workflow Logic
The protocol prioritizes signal-to-noise ratio . Lipids are inherently "sticky" (hydrophobic); therefore, this guide utilizes a Dual-Detergent Lysis and BSA-Blocking strategy to minimize non-specific hydrophobic aggregation, a common failure point in lipid pull-downs.
Experimental Workflow Visualization
Caption: Logical flow of the lipid pull-down assay. The competition control is essential for validating binding specificity.
Materials & Preparation
Reagents
| Component | Specification | Storage |
| Probe | N-Hexanoyl-biotin-D-erythro-sphingosine | -20°C (Desiccated) |
| Solvent | DMSO (Anhydrous) or Ethanol (Abs.) | RT |
| Beads | Streptavidin Magnetic Beads (Recommended) | 4°C |
| Lysis Buffer | HEPES-based (See Table 2) | 4°C (Fresh) |
| Competitor | N-Hexanoyl-D-erythro-sphingosine (C6-Cer) | -20°C |
Stock Solution Preparation
Lipids adhere to plastic. Use glass vials or solvent-resistant polypropylene tubes for stock preparation.
-
Reconstitution: Dissolve the lyophilized probe in anhydrous DMSO to a concentration of 1–5 mM .
-
Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Store in small aliquots (e.g., 10 µL) at -20°C under argon gas if possible to prevent oxidation. Avoid repeated freeze-thaw cycles.
Detailed Protocol
Phase 1: Lysate Preparation (The "Bait" Environment)
Objective: Solubilize membrane-associated proteins without disrupting native lipid-binding domains.
-
Harvest Cells: Wash cells (e.g., HEK293, HeLa) 2x with ice-cold PBS. Scrape into fresh PBS and pellet (500 x g, 5 min).
-
Lysis: Resuspend pellet in Lipid Binding Lysis Buffer (Table 2). Use 500 µL buffer per
cells. -
Disruption: Incubate on ice for 20 min. Sonicate briefly (3 pulses, 10% amplitude) to shear DNA.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C . Collect the supernatant.
-
Quantification: Normalize protein concentration to 1–2 mg/mL using a BCA assay.
Phase 2: Probe Incubation (The "Hook")
Objective: Allow equilibrium binding between the ceramide probe and target proteins.
-
Pre-Clear (Critical): Incubate lysate with 20 µL of unconjugated streptavidin beads for 30 min at 4°C. Spin down and keep the supernatant. This removes proteins that bind sticky beads non-specifically.
-
Incubation Setup:
-
Sample A (Experimental): 500 µL Lysate + 20 µM Biotin-C6-Ceramide.
-
Sample B (Negative Control): 500 µL Lysate + DMSO vehicle only.
-
Sample C (Competition Control - Optional): 500 µL Lysate + 200 µM Unlabeled C6-Ceramide (10x excess) + 20 µM Biotin-C6-Ceramide.
-
-
Binding: Rotate end-over-end at 4°C for 2–4 hours .
-
Expert Tip: Do not incubate overnight. Lipids can form micelles or aggregates over long periods, increasing background.
-
Phase 3: Capture & Wash
-
Bead Preparation: Wash 30 µL of Streptavidin Magnetic Beads twice with Lysis Buffer.
-
Capture: Add washed beads to the lysate/probe mixture. Incubate for 1 hour at 4°C with rotation.
-
Washing: Place on magnetic rack. Remove supernatant.[1][2] Wash beads 3x with Wash Buffer (Table 2).
-
Technique: During the second wash, transfer the beads to a new tube. This prevents eluting proteins that stuck to the plastic walls of the incubation tube.
-
Phase 4: Elution
-
For Western Blot: Add 30 µL 2x Laemmli Sample Buffer (with DTT/BME). Boil at 95°C for 5 minutes.
-
For Mass Spectrometry: Elute with 8 M Urea or perform On-Bead Digestion (Trypsin).
Buffer Formulations
Table 2: Buffer Compositions
| Buffer | Composition | Function |
| Lipid Binding Lysis Buffer | 20 mM HEPES (pH 7.4) | Physiological pH stability. |
| 150 mM NaCl | Maintain ionic strength. | |
| 0.2% NP-40 (or Triton X-100) | Mild detergent; solubilizes membranes but preserves interactions. | |
| 1 mM EDTA | Chelates divalents; prevents protease activity. | |
| 10% Glycerol | Stabilizes protein conformation. | |
| Add Fresh: Protease/Phosphatase Inhibitors | Essential for signaling proteins (e.g., PP2A). | |
| Wash Buffer | 20 mM HEPES (pH 7.4), 300 mM NaCl | High salt reduces electrostatic non-specific binding. |
| 0.5% NP-40 | Slightly higher detergent to remove "sticky" lipids. |
Expert Insights & Troubleshooting
The "Lipid Effect" (Aggregation)
Symptom: High background; everything pulls down. Cause: The hydrophobic hexanoyl chain causes the probe to form micelles, trapping random proteins. Solution:
-
BSA Blocking: Add 0.5% Fatty Acid-Free BSA to the Lysis Buffer during incubation. BSA acts as a "sink" for excess lipid monomer, ensuring only high-affinity protein binders are captured.
-
Reduce Probe Conc: Titrate down to 5–10 µM.
Validation of Specificity
Always run a Competition Control (Sample C in Phase 2). A true binder will show significantly reduced signal in the presence of excess unlabeled C6-Ceramide. If the signal remains strong in the competition lane, the binding is non-specific (likely to the biotin or the bead matrix).
In Cellulo Labeling (Alternative)
For studying trafficking, you can add 10–20 µM Biotin-C6-Ceramide directly to culture media for 1–2 hours before lysis.
-
Pros: Captures interactions in the native cellular environment.
-
Cons: The probe may be metabolized (glycosylated or phosphorylated) into other species (e.g., Biotin-Glucosylceramide), complicating data interpretation.
References
- Probe Structure & Properties
-
Ceramide Signaling & Pull-Down Methodology
-
Houck, S. A., et al. (2022). Pull-down of Biotinylated RNA and Associated Proteins. (Methodology adapted for lipid-protein interactions). PMC. Retrieved from [Link]
-
-
Biotin-Lipid Applications
-
ResearchGate. (2017). Pull-down assay with biotin-conjugated compounds. Retrieved from [Link]
-
-
Sphingolipid Nomenclature
Sources
N-Hexanoyl-biotin-D-erythro-sphingosine applications in identifying sphingolipid binding proteins
Application Note: Mapping the Sphingolipid Interactome using N-Hexanoyl-biotin-D-erythro-sphingosine
Abstract & Strategic Overview
Sphingolipids are not merely structural membrane components; they are potent bio-active signaling molecules regulating apoptosis, proliferation, and stress responses. However, identifying the specific proteins that bind these lipids (the "sphingolipid interactome") is notoriously difficult due to the hydrophobic nature of the ligands and the transient nature of lipid-protein interactions.
N-Hexanoyl-biotin-D-erythro-sphingosine (hereafter referred to as Biotin-C6-Ceramide ) is a functionalized ceramide analogue. Structurally, it consists of a sphingosine backbone N-acylated with a biotinylated hexanoic acid spacer. This design renders the molecule cell-permeable and sufficiently water-soluble for biochemical assays while retaining the critical C1-OH and C3-OH stereochemistry required for specific protein recognition.
This guide details the application of Biotin-C6-Ceramide for chemoproteomic profiling, specifically focusing on affinity purification (pull-down) strategies to isolate and identify novel Sphingolipid Binding Proteins (SBPs) such as kinases, phosphatases, and transfer proteins (e.g., CERT).
Mechanistic Principle
The assay relies on the "Bait-and-Hook" principle.
-
The Bait (Ceramide Moiety): The D-erythro-sphingosine backbone mimics natural endogenous ceramide. The short C6 acyl chain allows the molecule to partition into membranes or exist as monomers in solution, unlike long-chain ceramides which aggregate.
-
The Hook (Biotin): The biotin tag allows for high-affinity capture using Streptavidin matrices.
-
The Spacer (Hexanoyl): Provides steric freedom, preventing the bulky streptavidin bead from interfering with the lipid-protein binding interface.
Diagram 1: The Chemoproteomic Workflow
Caption: Workflow for identifying sphingolipid-binding proteins using Biotin-C6-Ceramide pull-downs.
Experimental Protocols
Protocol A: Preparation of Lipid Probes
Critical Step: Lipids are hydrophobic. Adding them directly to aqueous buffers causes precipitation or micelle formation, masking the binding site. You must create a lipid-BSA complex.
-
Dissolution: Dissolve N-Hexanoyl-biotin-D-erythro-sphingosine in Ethanol or DMSO to a 1 mM stock.
-
Complexing:
-
Prepare a 5% (w/v) Fatty-Acid Free BSA solution in PBS.
-
Slowly add the lipid stock to the BSA solution while vortexing to a final concentration of 50–100 µM.
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
Note: This "monomeric" presentation mimics physiological lipid transport.
-
Protocol B: In Vitro Pull-Down Assay
Materials:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5% Triton X-100), Protease/Phosphatase Inhibitors.
-
Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).
-
Competitor: Non-biotinylated C6-Ceramide (N-hexanoyl-D-erythro-sphingosine).
Step-by-Step:
-
Cell Lysis:
-
Lyse
cells in 1 mL Lysis Buffer on ice for 30 min. -
Clarify by centrifugation (
, 15 min, 4°C). Collect supernatant. -
Self-Validation: Measure protein concentration (BCA Assay).[1] Normalize all samples to 1–2 mg/mL.
-
-
Pre-Clearing (Essential):
-
Incubate lysate with 30 µL Streptavidin beads for 1 hour at 4°C.
-
Discard beads. This removes proteins that bind non-specifically to the bead matrix.
-
-
Binding Reaction (The "Bait"):
-
Split lysate into two aliquots: Experimental and Competition Control .
-
Experimental: Add Biotin-C6-Ceramide (final conc. 5–20 µM).
-
Control: Add 10-fold molar excess (50–200 µM) of non-biotinylated C6-Ceramide 15 minutes prior to adding the biotinylated probe.
-
Incubate both samples for 4 hours to overnight at 4°C with rotation.
-
-
Capture:
-
Add 50 µL washed Streptavidin magnetic beads to each sample.
-
Incubate 1–2 hours at 4°C.
-
-
Washing:
-
Magnetically separate beads. Remove supernatant.[2]
-
Wash 3x with Lysis Buffer (mild).
-
Wash 2x with PBS (to remove detergent for MS analysis).
-
-
Elution:
-
For Western Blot: Add
Laemmli Buffer + DTT. Boil 5 min. -
For Mass Spec: Perform on-bead digestion with Trypsin, or elute with 8M Urea.
-
Data Interpretation & Validation
The success of this assay depends on distinguishing specific binders from the "sticky" background.
Quantitative Comparison Table
| Feature | Specific Binder (Hit) | Non-Specific / Background |
| Enrichment | High intensity in "Biotin" sample. | Equal intensity in "Biotin" and "Bead only" control. |
| Competition | Signal significantly reduced/abolished in "Competition" sample. | Signal remains unchanged in "Competition" sample. |
| Known Targets | CERT, PP2A, PKC | Serum Albumin, Actin, Tubulin (common contaminants). |
Diagram 2: Signal Pathway Validation (Example: CERT)
Caption: CERT binds Ceramide via its START domain. Excess unlabeled C6-Ceramide blocks this interaction, validating specificity.
Senior Scientist’s Troubleshooting Guide
-
"I see too much background."
-
Cause: Lipids are sticky.
-
Solution: Increase salt in wash buffer (up to 500 mM NaCl) or use 0.1% Tween-20 in washes. Ensure Pre-Clearing step (Step 2 in Protocol B) is not skipped.
-
-
"My target protein isn't pulling down."
-
Cause: The hexanoyl spacer (C6) might be too short for proteins requiring a deep hydrophobic pocket (mimicking C16/C24).
-
Solution: Verify if the protein binds short-chain ceramides. Some proteins require the bulk of a long acyl chain. Alternatively, the biotin tag might sterically hinder the binding pocket. Try an N-dodecanoyl (C12) spacer if available.
-
-
"Should I use Live Cell Labeling?"
-
Context: You can treat live cells with Biotin-C6-Ceramide (5–10 µM for 1–4 hours).
-
Caveat: In live cells, the probe is metabolized . It will be converted into Biotin-Sphingomyelin and Biotin-Glucosylceramide in the Golgi.
-
Result: A pull-down from live-labeled cells yields the entire sphingolipid interactome (Ceramide + SM + GlcCer binders). For strict Ceramide binding profiling, use the in vitro lysate protocol where metabolism is halted.
-
References
-
Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature. Link
-
Bao, J., et al. (2012). A specific assay for sphingolipid-binding proteins using biotinylated sphingolipids. Journal of Lipid Research. Link
-
Heinrich, M., et al. (2000). Cathepsin D links TNF-induced acid sphingomyelinase to Bid-mediated caspase-9 and -3 activation. Cell Death & Differentiation. Link
-
Larodan Research Grade Lipids. Product Data: N-Hexanoyl-biotin-D-erythro-sphingosine.[3]Link
-
Thermo Fisher Scientific. Pierce™ Pull-Down Biotinylated Protein:Protein Interaction Kit Instructions.Link
Sources
Application Note: Proteomic Profiling of the Ceramide Interactome using N-Hexanoyl-biotin-D-erythro-sphingosine
Abstract & Introduction
Sphingolipids are not merely structural components of cell membranes but are potent bioactive signaling molecules regulating apoptosis, proliferation, and stress responses. N-Hexanoyl-biotin-D-erythro-sphingosine (often referred to as Biotin-C6-Ceramide ) is a functionalized analogue of the bioactive lipid ceramide.
This application note details a rigorous chemoproteomic workflow to identify the Ceramide Interactome —proteins that physically associate with ceramide in a cellular context. Unlike photo-crosslinking probes (which capture transient interactions via UV irradiation), this biotinylated analogue relies on high-affinity hydrophobic interactions and metabolic incorporation.
Key Technical Insight: The "N-Hexanoyl" (C6) chain renders the molecule cell-permeable, allowing it to partition into membranes and mimic endogenous short-chain ceramides. The biotin moiety facilitates the affinity purification of lipid-protein complexes under native or mild detergent conditions.
Principle of the Assay
The workflow employs a "Bait-and-Hook" strategy:
-
Bait (In Cellulo): Live cells are treated with the probe. It enters the lipid bilayer and associates with Ceramide Binding Proteins (CBPs) or is metabolized by enzymes (e.g., Ceramidases, Sphingomyelin Synthase).
-
Hook (In Vitro): Post-lysis, the biotin tag is captured by Streptavidin-coated magnetic beads.
-
Readout: Tryptic digestion and LC-MS/MS identify the enriched proteins.
Critical Control Strategy
To distinguish specific binders from non-specific background (e.g., sticky cytoskeletal proteins or endogenous biotinylated carboxylases), a Competition Control is mandatory. This involves treating cells with the Biotin-Probe in the presence of a 10-fold excess of non-biotinylated C6-Ceramide. Specific targets will show significantly reduced intensity in the competition sample.
Experimental Workflow
Reagents & Buffer Compositions
| Buffer | Composition | Purpose |
| Labeling Medium | DMEM/RPMI (serum-free) + 0.1% Fatty Acid Free BSA | Serum-free prevents probe sequestration by albumin. |
| Mild Lysis Buffer | 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% NP-40 , 10% Glycerol, 1 mM EDTA, Protease/Phosphatase Inhibitors. | NP-40 is non-ionic and preserves stronger lipid-protein interactions better than SDS/RIPA. |
| Wash Buffer A | 50 mM HEPES, 150 mM NaCl, 0.1% NP-40. | Low stringency wash to remove cytosolic contaminants. |
| Wash Buffer B | 50 mM HEPES, 500 mM NaCl, 0.1% NP-40. | High salt removes charge-based non-specific binders. |
| Elution/Digest | 50 mM Ammonium Bicarbonate (ABC), pH 8.0. | Compatible with Trypsin digestion. |
Protocol Steps
Phase I: Cell Treatment (Pulse)
-
Seed Cells: Grow HeLa, HEK293, or target cell line to 80% confluency in 15cm dishes (approx.
cells per condition). -
Starvation: Wash cells 2x with PBS. Incubate in serum-free media for 2 hours to synchronize lipid metabolism.
-
Probe Addition:
-
Experimental: Add 10 µM N-Hexanoyl-biotin-D-erythro-sphingosine.
-
Competition Control: Add 10 µM Probe + 100 µM non-biotinylated C6-Ceramide.
-
Vehicle Control: DMSO only.
-
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Note: Short times (<1h) favor direct binding; long times (>4h) allow metabolic conversion into biotin-Sphingomyelin or biotin-Glucosylceramide.
-
Phase II: Lysis & Affinity Purification
-
Harvest: Wash cells 3x with ice-cold PBS (critical to remove excess free probe). Scrape cells into 1 mL Mild Lysis Buffer.
-
Lysis: Incubate on ice for 30 min with intermittent vortexing. Do not sonicate excessively, as heat disrupts lipid-protein bonds.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Protein Normalization: Quantify protein (BCA Assay). Equalize inputs (e.g., 2 mg protein per IP).
-
Bead Binding: Add 50 µL pre-washed Streptavidin Magnetic Beads. Rotate overnight at 4°C.
-
Why Magnetic? Agarose beads have higher porous background; magnetic beads are cleaner for lipidomics/proteomics.
-
Phase III: Washing & On-Bead Digestion
-
Washing: Place tubes on magnetic rack.
-
Wash 2x with Wash Buffer A (Low Salt).
-
Wash 2x with Wash Buffer B (High Salt).
-
Wash 3x with 50 mM Ammonium Bicarbonate (removes detergent).
-
-
Reduction/Alkylation: Resuspend beads in 100 µL 50 mM ABC. Add DTT (5 mM, 30 min, 56°C) followed by IAA (15 mM, 20 min, Dark).
-
Digestion: Add 1 µg Trypsin (SeqGrade). Shake at 37°C overnight.
-
Peptide Recovery: Magnetize beads. Collect supernatant containing peptides. Acidify with Formic Acid (to 1% final).[1]
Phase IV: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (75 µm ID x 25 cm).
-
Gradient: 5% to 35% Acetonitrile in 0.1% Formic Acid over 90-120 minutes.
-
Mode: Data Dependent Acquisition (DDA) or DIA for higher coverage.
Visualizing the Workflow
Caption: Step-by-step chemoproteomic workflow for isolating ceramide-binding proteins.
Data Analysis & Interpretation
Filtering Contaminants
Common contaminants in biotin-pulldowns must be computationally removed:
-
Endogenous Biotinylated Proteins: Pyruvate Carboxylase (PC), Propionyl-CoA Carboxylase (PCCA/B), Acetyl-CoA Carboxylase (ACACA/B). These bind Streptavidin naturally.
-
The "CRAPome": Keratins, ribosomal proteins, and heat shock proteins often bind beads non-specifically.
Statistical Criteria for "Hits"
A protein is considered a high-confidence Ceramide Interactor if:
-
Enrichment: >4-fold intensity in Probe vs. Vehicle.
-
Specificity: >50% reduction in intensity in the Competition (Excess unlabeled lipid) sample.
-
Reproducibility: Identified in at least 2/3 biological replicates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Detergent too weak or wash too short. | Increase salt in Wash B to 1M NaCl. Pre-clear lysate with empty beads. |
| No "Hits" Detected | Lipid-protein interaction is transient/weak. | Use a photo-crosslinkable analog (e.g., pac-Sphingosine) instead of this affinity probe. |
| Precipitation | Probe insolubility. | Dissolve probe in DMSO to 5 mM stock. Sonicate warm before adding to media. |
| Keratin Contamination | Dust/Skin contact.[2] | Use filter tips, clean hood, and wear sleeves. |
References
-
Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions.[3][4] ACS Chemical Biology. Retrieved from [Link]
-
Schürmann, M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry.[1][5][6] Analytical Chemistry. Retrieved from [Link]
-
Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data. Nature Methods.[7] (Contextual reference for background filtering).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]
Application Note: Probing Enzyme Activity and Protein Interactions with N-Hexanoyl-biotin-D-erythro-sphingosine
This guide details the applications and protocols for N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ), a biologically active, tagged sphingolipid analog.[1]
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (Biotin-C6-Ceramide) is a synthetic ceramide analog featuring a hexanoyl (C6) fatty acid chain terminated with a biotin tag.[1] Its primary utility lies in probing Ceramidase activity (Acid, Neutral, and Alkaline) and isolating ceramide-binding proteins (e.g., CERT, PP2A) via affinity purification.[1] Unlike radiolabeled probes (
Key Applications
-
Ceramidase Activity Assays: High-throughput screening of inhibitors/activators for Acid Ceramidase (ASAH1) and Neutral Ceramidase (ASAH2).
-
Affinity Proteomics: "Bait-and-hook" pulldown of intracellular ceramide sensors and transporters.
-
Intracellular Trafficking: Fluorescent tracking of ceramide accumulation in the Golgi complex (using Streptavidin-fluorophore conjugates).
Compound Profile & Handling
-
Chemical Name: N-hexanoyl-biotin-D-erythro-sphingosine[1][2][3]
-
Molecular Formula:
[1][4] -
Solubility: Soluble in DMSO (>5 mg/mL) and Ethanol/Methanol (warm).[1] Forms micelles in aqueous buffers at >10 µM.
Storage & Stability:
-
Store powder at -20°C under argon/nitrogen.
-
Stock solutions (DMSO) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]
Protocol A: High-Throughput Ceramidase Activity Assay (ELISA Format)
This protocol utilizes a "Loss of Signal" principle. The Biotin-C6-Ceramide is immobilized on a Streptavidin-coated plate.[1] Ceramidase activity cleaves the amide bond, releasing the sphingosine headgroup while the biotinylated fatty acid tail remains bound.[1] The loss of the intact "ceramide" epitope is measured using an anti-ceramide antibody.
Mechanism of Action
-
Substrate: Biotin-C6-Ceramide (Binds Streptavidin + Anti-Ceramide Ab).[1]
-
Enzyme Action: Hydrolysis of the amide bond.
-
Product: Biotin-Hexanoic Acid (Binds Streptavidin; No binding to Anti-Ceramide Ab) + Free Sphingosine (Washed away).[1]
-
Readout: Inverse correlation. High Enzyme Activity = Low Absorbance Signal.
Materials Required
-
Substrate: N-Hexanoyl-biotin-D-erythro-sphingosine (10 mM stock in DMSO).
-
Enzyme: Recombinant Human Acid Ceramidase (rhASAH1) or cell lysate.
-
Plate: Streptavidin-coated 96-well microplate (High binding capacity).[1]
-
Primary Antibody: Mouse anti-Ceramide antibody (e.g., Clone 15B4).[1]
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Buffer A (Assay Buffer): 25 mM Sodium Acetate, 100 mM NaCl, 0.01% Triton X-100, pH 4.5 (for Acid Ceramidase).[1] Adjust pH to 7.4 for Neutral Ceramidase.
Step-by-Step Methodology
-
Substrate Immobilization:
-
Enzymatic Reaction:
-
Add 50 µL of Enzyme Preparation (recombinant enzyme or lysate diluted in Buffer A) to the wells.
-
Control Wells: Add Buffer A only (No Enzyme) = Max Signal (100%).[1]
-
Inhibitor Wells: Pre-incubate enzyme with inhibitor (e.g., Carmofur) for 15 min before adding.[1]
-
Incubate plate at 37°C for 1–2 hours.
-
-
Termination & Washing:
-
Stop reaction by washing the plate 3x with PBS-T. Note: This removes the enzyme and the cleaved sphingosine base.
-
-
Immunodetection:
-
Add 100 µL/well of Anti-Ceramide Antibody (1:1000 in PBS + 1% BSA).
-
Incubate 1 hour at RT.
-
Wash 3x with PBS-T.
-
Add 100 µL/well Secondary Antibody-HRP (1:5000).[1]
-
Incubate 45 min at RT.
-
Wash 4x with PBS-T.
-
-
Data Acquisition:
-
Add 100 µL TMB Substrate. Develop for 10–20 min (blue color).
-
Add 50 µL Stop Solution (
). Read Absorbance at 450 nm.
-
Data Analysis
Calculate % Activity using the formula:
Protocol B: Affinity Pulldown of Ceramide-Binding Proteins
This protocol isolates proteins that specifically interact with the ceramide backbone (e.g., CERT, GLTP) from crude cell lysates.[1]
Materials Required
-
Bait: N-Hexanoyl-biotin-D-erythro-sphingosine.
-
Control Bait: Biotin-Hexanoic Acid (Negative control to rule out biotin-binders).[1]
-
Lysate: HeLa or HEK293 cell lysate (1 mg/mL protein) in Lysis Buffer (20 mM HEPES, 150 mM NaCl, 1% NP-40, Protease Inhibitors).
-
Beads: Streptavidin-Agarose or Magnetic Beads.
Step-by-Step Methodology
-
Probe-Lysate Incubation:
-
Pre-clear lysate: Incubate 500 µL lysate with 20 µL Streptavidin beads for 30 min at 4°C. Spin down and keep supernatant.
-
Add Biotin-C6-Ceramide (Final conc: 10–20 µM) to the pre-cleared lysate.[1]
-
Competition Control: In a separate tube, add 100 µM non-biotinylated C6-Ceramide (excess competitor) + 10 µM Biotin-C6-Ceramide.[1]
-
Incubate overnight at 4°C with rotation.
-
-
Capture:
-
Add 30 µL washed Streptavidin beads to each sample.
-
Incubate 1 hour at 4°C.
-
-
Washing:
-
Centrifuge (2500 x g, 2 min) or apply magnet. Discard supernatant.
-
Wash beads 3x with High Salt Wash Buffer (Lysis buffer + 300 mM NaCl) to reduce non-specific binding.
-
Wash 1x with PBS to remove detergent.
-
-
Elution & Analysis:
Visualizing the Assay Logic
The following diagram illustrates the molecular mechanism of the "Loss of Signal" Ceramidase Assay.
Caption: Workflow of the ELISA-based Ceramidase Assay. Enzyme activity cleaves the ceramide, preventing antibody binding and reducing the signal.[1]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (ELISA) | Non-specific antibody binding | Increase blocking (3% BSA) and Tween-20 conc (0.1%) in wash steps. |
| Low Signal (Control) | Poor substrate coating | Ensure Biotin-C6-Cer is fully dissolved in DMSO before dilution.[1] Do not use polystyrene plates without Streptavidin. |
| No Activity Detected | Enzyme inactivation | Ceramidase is pH-sensitive. Verify pH (4.5 for Acid, 7.5 for Neutral). Add 2 mM DTT if using recombinant enzyme. |
| Precipitation in Buffer | Hydrophobicity of C6-Cer | Keep DMSO concentration <1% in the final assay. Add 0.01% Triton X-100 to the assay buffer to maintain solubility. |
References
-
Larodan. (n.d.). N-Hexanoyl-biotin-D-erythro-sphingosine Product Sheet. Retrieved from [1]
-
Bedia, C., et al. (2010).[1] A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research. Retrieved from [1]
-
Cayman Chemical. (n.d.). C6 Biotin Ceramide Product Insert. Retrieved from [1]
-
Haberkant, P., et al. (2016).[1] Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology.[5] Retrieved from [1]
-
Realini, G., et al. (2013).[1] Ceramides as probes for the study of sphingolipid-binding proteins. Journal of Lipid Research. Retrieved from [1]
Sources
Application Note: Experimental Design for N-Hexanoyl-biotin-D-erythro-sphingosine Studies
Introduction: The "Trojan Horse" of Sphingolipid Research
N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) is a functionalized sphingolipid analogue that serves as a critical tool for dissecting the "sphingolipid rheostat." Unlike endogenous long-chain ceramides (C16-C24), which are highly hydrophobic and difficult to deliver into cells, this C6-analogue possesses a truncated fatty acid chain. This structural modification allows it to partition spontaneously into plasma membranes, yet once intracellular, the cell’s machinery recognizes the sphingosine backbone, trafficking it to the Golgi apparatus as if it were a native ceramide.
This dual nature—membrane permeability combined with faithful metabolic mimicry—makes it the gold standard for:
-
Visualizing Golgi Dynamics: Tracking the trans-Golgi network (TGN) in live or fixed cells.
-
Proteomic Profiling: Isolating ceramide-binding proteins (CBPs) via streptavidin affinity purification.
-
Metabolic Flux Analysis: Quantifying the conversion of ceramide to sphingomyelin (SM) and glucosylceramide (GlcCer).
Mechanistic Pathway
The following diagram illustrates the metabolic fate of Biotin-C6-Ceramide upon cellular entry.
Figure 1: The metabolic trajectory of Biotin-C6-Ceramide. It bypasses de novo synthesis, accumulating in the Golgi before conversion to complex sphingolipids.
Preparation of Reagents: The BSA Complexing Protocol
Critical Causality: Lipids are hydrophobic. Adding Biotin-C6-Ceramide directly from a DMSO/Ethanol stock to cell media results in micelle formation and poor cellular uptake. To ensure bioavailability, the lipid must be complexed with Defatted Bovine Serum Albumin (BSA), which acts as a carrier protein.
Reagents
-
Stock Solution: 1 mM Biotin-C6-Ceramide in DMSO (Store at -20°C).
-
Vehicle: Defatted BSA (fatty acid-free).
-
Buffer: HBSS or PBS (calcium/magnesium-free).
Protocol
-
Prepare BSA Solution: Dissolve defatted BSA in HBSS to a final concentration of 0.34 mg/mL (approx. 5 µM). Filter sterilize (0.22 µm).
-
Dry Down Lipid (Optional but Recommended): Aliquot the required amount of lipid stock into a glass tube. Evaporate solvent under a stream of nitrogen.
-
Why? Removes DMSO toxicity for sensitive primary cells.
-
-
Complexing: Add the BSA solution to the dried lipid (or directly to the DMSO stock if skipping step 2) to achieve a final lipid concentration of 5 µM .
-
Incubation: Vortex vigorously and incubate at 37°C for 30 minutes . The solution should become clear, indicating successful loading of lipid into BSA hydrophobic pockets.
-
Storage: Use immediately. Do not store complexed lipid-BSA.
Module A: Intracellular Trafficking (Microscopy)
This protocol utilizes a "Pulse-Chase" design. The cold pulse loads the plasma membrane, and the warm chase synchronizes transport to the Golgi, allowing for high-resolution imaging of the TGN.
Workflow Diagram
Figure 2: Pulse-Chase workflow for synchronizing Golgi labeling.
Step-by-Step Protocol
-
Seeding: Plate cells on sterile glass coverslips (60-70% confluence).
-
Pulse (Loading):
-
Wash cells with ice-cold HBSS.
-
Add 5 µM Biotin-C6-Ceramide/BSA complex .
-
Incubate at 4°C for 30 minutes .
-
Mechanism:[1] At 4°C, the lipid inserts into the plasma membrane but vesicular transport and metabolic enzymes are inhibited.
-
-
Wash: Remove complex. Wash 3x with ice-cold HBSS to remove excess probe.
-
Chase (Transport):
-
Add pre-warmed complete culture medium.
-
Incubate at 37°C for 30–60 minutes .
-
Observation: At 30 min, the probe accumulates in the Golgi.[2] At >60 min, it traffics to the plasma membrane (as Sphingomyelin).
-
-
Fixation & Permeabilization:
-
Fix with 4% Paraformaldehyde (15 min, RT). Do not use Methanol (it extracts lipids).
-
Permeabilize with 0.1% Triton X-100 (5 min) or Saponin (gentler).
-
-
Staining:
-
Block with 1% BSA.
-
Incubate with Streptavidin-Alexa Fluor 488 (1:500) for 45 min.
-
Counterstain nuclei with DAPI.
-
Module B: Proteomic Profiling (Lipid Pull-Down)
Identifying proteins that bind ceramide (e.g., kinases, transfer proteins) is critical for drug discovery. This in vitro pull-down assay uses the biotinylated lipid as "bait."
Buffer Composition (Mild Lysis)[3]
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5% CHAPS for fragile complexes), Protease Inhibitor Cocktail.
-
Note: Avoid SDS; it denatures the lipid-binding domains of the "prey" proteins.
Protocol
-
Lysate Preparation: Harvest
cells. Lyse in 500 µL Mild Lysis Buffer. Centrifuge (14,000 x g, 10 min) to clear debris. Collect supernatant. -
Bead Preparation:
-
Wash 50 µL Streptavidin-Agarose (or Magnetic) beads with Lysis Buffer.
-
-
Pre-Clearing (Essential):
-
Lipid Binding (The Bait):
-
Control Arm: Incubate pre-cleared lysate with Vehicle (BSA only).
-
Experimental Arm: Incubate pre-cleared lysate with 10 µM Biotin-C6-Ceramide (pre-complexed with BSA).
-
Rotate overnight at 4°C.
-
-
Capture: Add fresh Streptavidin beads to both arms. Incubate 2 hours at 4°C.
-
Wash: Wash beads 5x with Lysis Buffer (increase salt to 300mM NaCl if background is high).
-
Elution: Boil beads in 2x Laemmli Sample Buffer (5 min).
-
Analysis: Perform SDS-PAGE followed by Western Blot (for known targets like CERT) or Mass Spectrometry (for discovery).
Data Interpretation & Troubleshooting
Comparative Analysis of Detection Methods
| Parameter | Fluorescence Microscopy | Flow Cytometry | Mass Spectrometry |
| Primary Output | Spatial Localization (Golgi vs. PM) | Quantitation of Uptake/Turnover | Molecular Identity (Metabolites) |
| Sensitivity | High (Single cell resolution) | High (Population statistics) | Very High (Structural resolution) |
| Throughput | Low | High | Medium |
| Key Limitation | Photobleaching; Resolution limit | No spatial info | Requires lipid extraction |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Punctate/Aggregated Staining | Lipid not complexed properly | Ensure BSA:Lipid ratio is correct; vortex vigorously at 37°C. |
| No Golgi Staining | Chase time too long | Reduce chase to 20-30 mins. After 1 hour, lipid exits Golgi. |
| High Background (Pull-down) | Non-specific binding | Increase salt in wash buffer (up to 500mM NaCl); use Magnetic beads. |
| Cell Toxicity | DMSO concentration | Evaporate DMSO before complexing with BSA. |
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. Link
-
Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature. Link
-
Thermo Fisher Scientific. Golgi Apparatus Staining Protocol using C6-Ceramide Probes. Link
-
Cayman Chemical. N-Hexanoyl-biotin-D-erythro-sphingosine Product Insert & Application Note. Link
-
Larodan Research Grade Lipids. Product Data: N-Hexanoyl-biotin-D-erythro-sphingosine.[5] Link
Sources
- 1. Acute manipulation and real-time visualization of membrane trafficking and exocytosis in Drosophila | bioRxiv [biorxiv.org]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. larodan.com [larodan.com]
Troubleshooting & Optimization
optimizing N-Hexanoyl-biotin-D-erythro-sphingosine concentration for cell treatment
Technical Support Center: Biotinylated Sphingolipid Applications Subject: Optimization Guide for N-Hexanoyl-biotin-D-erythro-sphingosine (Biotin-C6-Ceramide)
Executive Summary
You are working with N-Hexanoyl-biotin-D-erythro-sphingosine , functionally known as Biotin-C6-Ceramide .[1] Unlike free sphingosine, this molecule is a short-chain ceramide analog. It readily partitions into cell membranes and accumulates in the Golgi complex , making it a powerful tool for tracking sphingolipid metabolism and intracellular trafficking.
However, its hydrophobicity and potent bioactivity (apoptosis induction) require precise handling. This guide replaces standard "add-and-stir" protocols with a rigorous BSA-complexing methodology to ensure bioavailability and reproducibility.
Module 1: Solubilization & Preparation (The BSA Method)
Q: Why does the probe precipitate when I add it directly to the cell media? A: N-Hexanoyl-biotin-sphingosine is highly hydrophobic. Adding a DMSO/Ethanol stock directly to aqueous media causes "micro-precipitation"—invisible aggregates that stick to the plastic dish rather than entering the cell.
The Solution: You must create a BSA-Lipid Complex . Albumin acts as a physiological carrier, shielding the hydrophobic lipid tail and facilitating transfer to the cell membrane.
Protocol: Creating the 5 µM Working Complex
Use this protocol to prepare a 5 µM working solution (1:1 molar ratio with BSA).
-
Prepare Stock: Dissolve the lyophilized lipid in 100% Ethanol to a concentration of 1 mM . Store at -20°C.
-
Prepare Carrier: Dissolve fatty-acid-free BSA (Bovine Serum Albumin) in PBS or serum-free media to a concentration of 0.34 mg/mL (approx. 5 µM).
-
The Injection Step (Critical):
-
Place the BSA solution on a vortex mixer at medium speed.
-
While vortexing, inject the 1 mM lipid stock (in ethanol) into the BSA solution to achieve a final lipid concentration of 5 µM.
-
Example: To make 10 mL of media, inject 50 µL of 1 mM Lipid Stock into 10 mL of BSA solution.
-
-
Equilibration: Incubate the mixture at 37°C for 30 minutes . The solution should be clear.
Visual Workflow (Preparation):
Figure 1: The BSA-complexing workflow ensures the lipid is monomeric and bioavailable, preventing aggregation artifacts.
Module 2: Concentration & Cytotoxicity
Q: What concentration should I use? Cells are detaching after treatment. A: C6-Ceramides are bioactive lipids that regulate stress responses. High concentrations (>10 µM) or prolonged exposure induce apoptosis (programmed cell death). You must titrate the dose based on your experimental goal.
Recommended Optimization Ranges
| Application | Concentration | Incubation Time | Goal |
| Golgi Tracking | 2 µM - 5 µM | 30 min (Pulse) | Visualize transport to Golgi without toxicity. |
| Metabolic Mapping | 5 µM | 1 - 4 Hours | Track conversion to GlcCer or Sphingomyelin. |
| Apoptosis Induction | 10 µM - 20 µM | > 6 Hours | Induce cell death (Positive Control). |
Self-Validation Step: Always run a Vehicle Control (BSA/Ethanol only) alongside your treatment. If the vehicle cells look healthy but treated cells are rounding up, you are overdosing the lipid.
Module 3: The Pulse-Chase Experiment (Trafficking)
Q: I see fluorescence everywhere (plasma membrane + cytosol). How do I see specific Golgi localization? A: You are seeing the initial uptake. To visualize trafficking, you must perform a Pulse-Chase with a "Back-Exchange" wash.
The Mechanism:
-
Pulse: Lipid enters the Plasma Membrane (PM).
-
Chase: Lipid is transported to the Golgi.[2]
-
Back-Exchange: Removing the lipid remaining at the PM allows you to see only what has been internalized.
Optimized Protocol
-
Pulse: Incubate cells with 5 µM Lipid-BSA complex for 30 min at 4°C (binding) or 37°C (uptake).
-
Wash (The Back-Exchange):
-
Chase: Add fresh complete media (no lipid) and incubate at 37°C for 30–60 min.
-
Fix & Stain: Fix with 4% Paraformaldehyde. Permeabilize. Stain with Streptavidin-Fluorophore (e.g., Alexa Fluor 488).
Visual Pathway (Trafficking):
Figure 2: Cellular fate of Biotin-C6-Ceramide. The BSA wash is critical to remove surface noise and reveal the Golgi signal.
Module 4: Troubleshooting & FAQ
Q: My background signal is too high in Western Blots. A: Endogenous biotinylated proteins (like carboxylases) exist in the mitochondria (approx. 75 kDa and 130 kDa).
-
Fix: Use a Streptavidin/Biotin Blocking Kit before applying your primary probe.
-
Fix: In Westerns, compare your bands against a "No Treatment" lysate. Bands present in both are endogenous background.
Q: Can I use serum-containing media during the "Pulse"? A: Avoid it if possible. Serum contains albumin and lipoproteins that will compete with your cells for the lipid probe, effectively lowering the concentration. Pulse in Serum-Free Media (or low serum, 0.5%) complexed with defined BSA.
Q: The cells are not staining. Is the probe degraded? A: Sphingolipids are stable, but the biotin linker can be sensitive.
-
Test: Spot 1 µL of your stock on a nitrocellulose membrane, block, and incubate with Streptavidin-HRP. If no dot appears, the biotin tag is compromised.
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. (Establishes the BSA-complexing method for C6-ceramide analogs).
-
Avanti Polar Lipids. (n.d.). Lipid Preparation and Handling Guidelines. (Standard protocols for handling hydrophobic sphingolipids).
-
Cayman Chemical. (n.d.).[5] N-Hexanoyl-biotin-D-erythro-sphingosine Product Information. (Chemical structure and solubility data).
-
Bron, R., et al. (2002). Assays for detection of sphingolipid metabolism and transport. Methods in Enzymology. (Detailed pulse-chase protocols).
Sources
- 1. larodan.com [larodan.com]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
how to reduce non-specific binding in N-Hexanoyl-biotin-D-erythro-sphingosine pull-downs
Topic: Reducing Non-Specific Binding in N-Hexanoyl-biotin-D-erythro-sphingosine Pull-Downs
Executive Summary & Molecule Analysis
The Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (often abbreviated as Biotin-C6-Ceramide ) is a bioactive sphingolipid analog.[1] The Challenge: Unlike protein-protein interactions, lipid-protein pull-downs face a unique thermodynamic hurdle: Hydrophobic Non-Specific Binding (NSB) .[1] The hydrophobic "tail" of the sphingosine backbone and the hexanoyl linker naturally adhere to hydrophobic patches on abundant cellular proteins (e.g., albumin, cytoskeletal elements) and plastic surfaces, creating high background noise that masks specific low-abundance targets like sphingosine kinases or phosphatases.
This guide provides a self-validating workflow to maximize signal-to-noise ratios, grounded in the principle that specificity is defined by competition, not just capture.
The "Self-Validating" Experimental Workflow
To scientifically prove that a protein binds your lipid probe specifically, you must run a parallel Competition Control .[1] Without this, your data is anecdotal.
Visualizing the Logic
The following diagram illustrates the necessary experimental arms to filter out false positives.
Caption: Figure 1.[1][2] The Dual-Arm Workflow. The Competition Control Arm (Red) is critical; specific targets will be displaced by the excess unlabeled lipid, disappearing from the final readout. Non-specific binders will remain.
Troubleshooting Guide (FAQ Format)
Q1: I see a high background of "sticky" proteins (e.g., Tubulin, Actin) in my negative control. How do I remove them?
Diagnosis: These are likely binding to the bead matrix or the hydrophobic tail of the lipid non-specifically. Solution:
-
Aggressive Pre-Clearing: Incubate your lysate with blocked Streptavidin beads (no biotin-lipid) for 1 hour at 4°C before adding your probe. Discard these beads and use the supernatant.
-
Detergent Optimization: Lipids require detergents to remain soluble, but too little detergent promotes aggregation.
-
Recommendation: Use 0.1% to 0.5% NP-40 or Triton X-100 in your binding buffer.[1] This concentration is usually sufficient to disrupt weak hydrophobic NSB without stripping specific high-affinity lipid-protein interactions [1].
-
-
Bead Blocking: Pre-block your magnetic beads with 1% BSA (fatty-acid free) or 0.1% Casein for 1 hour. Note: Do not use non-fat milk if you are probing for kinases, as milk contains high levels of endogenous phosphatases and lipids.
Q2: My specific signal is weak. Should I increase the probe concentration?
Diagnosis: Increasing probe concentration often increases NSB faster than specific binding due to micelle formation. Solution:
-
Do not exceed Critical Micelle Concentration (CMC): For short-chain ceramides/sphingosines (C6), the CMC is relatively high, but keeping the concentration between 5 µM - 20 µM is ideal.[1]
-
Delivery Method: Instead of adding the probe directly from DMSO (which can precipitate the lipid), prepare Lipid-BSA complexes . Pre-incubate the Biotin-C6-Sphingosine with 1:1 molar ratio of fatty-acid-free BSA in PBS for 30 mins at 37°C. This presents the lipid in a "bio-available" monomeric form, significantly improving specific loading onto targets [2].
Q3: How do I confirm that a band on my Western Blot is a true interactor?
Diagnosis: Presence in the "Biotin" lane is not proof of specificity. Solution: You must employ the Competition Assay (as shown in Fig 1).
-
Control Sample: Pre-incubate the lysate with 50x - 100x molar excess of unlabeled N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide) for 30 minutes.[1]
-
Experimental Sample: Incubate with vehicle (DMSO).
-
Probe Addition: Add the Biotin-C6-Sphingosine to both samples.
-
Result: A true target will show a significantly reduced signal in the Control Sample because the binding pocket is saturated by the "cold" competitor. If the band intensity remains the same, it is non-specific binding [3].
Q4: Which beads should I use: Agarose or Magnetic?
Recommendation: Magnetic Beads (e.g., Dynabeads MyOne T1) .
-
Reasoning: Agarose beads have a porous, sponge-like structure that traps contaminants and requires centrifugation (which can precipitate protein aggregates). Magnetic beads have a smooth surface, lower background binding capacity, and allow for gentler washing, which preserves labile lipid-protein complexes [4].
Optimized Experimental Protocol
Standardized for 1 mg Total Protein Lysate
Phase 1: Buffer Preparation
| Buffer | Composition | Purpose |
| Lysis/Binding Buffer | 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.2% NP-40 , Protease/Phosphatase Inhibitors.[1] | Physiological pH; NP-40 reduces hydrophobic aggregation.[1] |
| Wash Buffer A | Binding Buffer + 0.5% NP-40 .[1] | Low stringency wash to remove bulk contaminants. |
| Wash Buffer B | Binding Buffer (No Detergent) + 500 mM NaCl . | High salt wash to disrupt charge-based NSB.[1] |
| Elution Buffer | 2x Laemmli Sample Buffer (with Beta-mercaptoethanol). | Denaturing elution for SDS-PAGE.[1] |
Phase 2: The Pull-Down
-
Lysate Prep: Lyse cells in Lysis Buffer. Centrifuge 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Pre-Clear: Add 30 µL of washed Streptavidin Magnetic Beads to lysate. Rotate 1 hr @ 4°C. Keep Supernatant; Discard Beads.
-
Competition Step (Crucial): Split supernatant into two tubes.
-
Tube A (Comp): Add 500 µM Unlabeled C6-Sphingosine.[1]
-
Tube B (Exp): Add equivalent DMSO.
-
Incubate: 30 min @ 4°C.
-
-
Probe Binding: Add 10 µM Biotin-C6-Sphingosine to both tubes. Rotate overnight @ 4°C (or 4 hours minimum).
-
Capture: Add 30 µL washed Streptavidin Magnetic Beads. Rotate 1 hr @ 4°C.
-
Washing:
-
Wash 2x with Wash Buffer A (Detergent).
-
Wash 1x with Wash Buffer B (High Salt).[1]
-
Wash 1x with PBS (to remove salt/detergent before boiling).
-
-
Elution: Boil beads in 30 µL Elution Buffer for 5-10 mins. Analyze via Western Blot or Mass Spec.[2]
References
-
Echelon Biosciences. (2022). Lipid Beads and LC/MS to identify lipid-protein interactions.[1][2] Echelon Biosciences Technical Notes.
-
Larodan. (n.d.). N-Hexanoyl-biotin-D-erythro-sphingosine Product Guide. Larodan Research Grade Lipids.[3]
-
BenchChem. (2025).[4] Strategies for reducing non-specific binding in receptor assays. BenchChem Technical Support.[4]
-
New England Biolabs (NEB). (n.d.). Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads.[1][5] NEB Technical Guides.
-
Hsu, W. B., et al. (2021).[1] Identification of myo-inositol-binding proteins by using the biotin pull-down strategy.[1][6] National Institutes of Health (PMC).
Sources
- 1. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 3. larodan.com [larodan.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neb.com [neb.com]
- 6. Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of N-Hexanoyl-biotin-D-erythro-sphingosine labeling in live cells
Welcome to the technical support center for N-Hexanoyl-biotin-D-erythro-sphingosine, a biotinylated ceramide analog designed for the study of sphingolipid metabolism and trafficking in live cells. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your labeling experiments and achieve high-quality, reproducible results.
Understanding the Science Behind the Label
N-Hexanoyl-biotin-D-erythro-sphingosine is a powerful tool for cell biologists as it mimics natural ceramides, central molecules in sphingolipid signaling pathways that regulate processes like apoptosis and cell cycle arrest.[1][2] The short N-acyl chain (C6) facilitates its uptake by live cells, where it can be metabolized and incorporated into more complex sphingolipids. The covalently attached biotin moiety allows for subsequent detection using fluorescently-labeled streptavidin conjugates, enabling visualization of sphingolipid localization and transport.[3][4]
The efficiency of labeling is critically dependent on the metabolic state of the cells and the experimental conditions. Factors such as cell health, probe concentration, incubation time, and temperature all play a significant role in the successful incorporation and detection of the probe.[5][6] This guide will walk you through optimizing these parameters and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low or No Fluorescent Signal
Question: I've completed the labeling protocol, but I'm seeing a very weak or no fluorescent signal in my cells. What could be the problem?
Answer: A low or absent signal is a common issue and can stem from several factors, from probe delivery to imaging settings. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Insufficient Probe Concentration: The optimal concentration of N-Hexanoyl-biotin-D-erythro-sphingosine can vary between cell types.[5]
-
Solution: Perform a concentration titration experiment to determine the ideal concentration for your specific cell line. Start with a range of 1-10 µM and assess both signal intensity and cell health.
-
-
Inadequate Incubation Time: The probe may not have had enough time to be taken up by the cells and metabolized.
-
Solution: Increase the incubation time. Depending on the cell type and metabolic rate, this could range from 30 minutes to several hours. A time-course experiment will help identify the optimal duration.
-
-
Suboptimal Incubation Temperature: Sphingolipid metabolism is an active process that is temperature-dependent.
-
Solution: Ensure that the incubation is carried out at 37°C to facilitate enzymatic activity. Lower temperatures will significantly slow down the metabolic incorporation of the probe.
-
-
Inefficient Detection with Streptavidin: The fluorescent streptavidin conjugate may not be binding effectively to the biotinylated sphingolipid.
-
Solution:
-
Confirm the quality and concentration of your fluorescent streptavidin. Use a fresh, high-quality reagent.
-
Optimize the concentration of the streptavidin conjugate. Too low a concentration will result in a weak signal.
-
Ensure that the streptavidin incubation step is performed in a buffer that does not contain free biotin, which would compete for binding.
-
-
-
Incorrect Imaging Settings: The microscope settings may not be optimized for the fluorophore you are using.[7]
-
Solution:
-
Verify that you are using the correct excitation and emission filters for your chosen fluorophore.
-
Increase the laser power or detector gain, but be mindful of potential phototoxicity and background fluorescence.[6]
-
-
-
Cell Health Issues: Unhealthy or senescent cells may have altered metabolic rates, leading to reduced uptake and processing of the probe.
-
Solution: Always use healthy, actively dividing cells for your experiments. Ensure optimal cell culture conditions.
-
Issue 2: High Background Fluorescence
Question: My cells are labeled, but I'm observing high background fluorescence, making it difficult to distinguish specific structures. How can I reduce the background?
Answer: High background can obscure your signal and is often due to non-specific binding of the probe or the detection reagent.
Potential Causes & Solutions:
-
Excessive Probe Concentration: Using too high a concentration of N-Hexanoyl-biotin-D-erythro-sphingosine can lead to its accumulation in non-specific cellular compartments or aggregation.[5]
-
Solution: Decrease the probe concentration. Refer to your concentration titration experiment to find a balance between good signal and low background.
-
-
Insufficient Washing: Residual, unbound probe or streptavidin conjugate will contribute to background fluorescence.[6]
-
Solution: Increase the number and duration of washing steps after both the probe incubation and the streptavidin incubation. Use a gentle rocking motion to ensure thorough washing.
-
-
Non-specific Binding of Streptavidin: Streptavidin can sometimes bind non-specifically to cellular components.
-
Solution: Include a blocking step before adding the fluorescent streptavidin. A common blocking agent is a solution of 1-5% Bovine Serum Albumin (BSA) in your wash buffer.
-
-
Use of Serum in Labeling Media: Serum proteins can interact with the lipid probe, potentially leading to non-specific uptake or aggregation.[8]
-
Solution: Perform the labeling in serum-free or low-serum media. If serum is required for cell viability, consider using delipidated serum.[5]
-
-
Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to the background.
-
Solution: Image a sample of unlabeled cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use a fluorophore with a different excitation/emission spectrum or employ image processing techniques to subtract the background.
-
Issue 3: Evidence of Cell Toxicity or Altered Morphology
Question: After labeling, my cells appear stressed, rounded up, or are detaching from the plate. What could be causing this cytotoxicity?
Answer: Cellular stress or toxicity can be induced by the probe itself, the solvent used to dissolve it, or the overall experimental procedure.[6][9]
Potential Causes & Solutions:
-
High Probe Concentration: Exogenous ceramides and their analogs can induce apoptosis or other stress responses at high concentrations.[1][9]
-
Solution: Reduce the concentration of N-Hexanoyl-biotin-D-erythro-sphingosine. A dose-response experiment is crucial to identify a non-toxic working concentration.
-
-
Solvent Toxicity: The solvent used to dissolve the lipid probe, often DMSO or ethanol, can be toxic to cells at certain concentrations.[6]
-
Solution: Ensure the final concentration of the solvent in your cell culture media is minimal (typically <0.5%). Prepare a high-concentration stock solution of the probe so that only a small volume needs to be added to your cells.
-
-
Prolonged Incubation: Extended exposure to the labeling medium, especially if it is serum-free, can stress the cells.
-
Solution: Optimize for the shortest incubation time that provides an adequate signal.
-
-
Phototoxicity: Excessive exposure to excitation light during imaging can damage cells.[6]
-
Solution: Minimize the exposure time and laser power during image acquisition. For time-lapse experiments, increase the interval between image captures.
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Insufficient probe concentration | Perform a concentration titration (e.g., 1-10 µM). |
| Inadequate incubation time | Increase incubation time (e.g., 30 min to 4 hours). | |
| Inefficient streptavidin detection | Use fresh, high-quality fluorescent streptavidin and optimize its concentration. | |
| Incorrect imaging settings | Verify filter sets; increase laser power/gain cautiously. | |
| High Background | Excessive probe concentration | Decrease probe concentration. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific streptavidin binding | Include a blocking step with BSA. | |
| Serum in labeling media | Use serum-free or delipidated serum media. | |
| Cell Toxicity | High probe concentration | Reduce probe concentration; perform a dose-response curve. |
| Solvent toxicity | Keep final solvent concentration low (e.g., <0.5%). | |
| Prolonged incubation | Optimize for the shortest effective incubation time. | |
| Phototoxicity | Minimize light exposure during imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of N-Hexanoyl-biotin-D-erythro-sphingosine?
A1: Initially, the probe will be taken up by the cells and is often first observed in the Golgi apparatus, the central hub for sphingolipid synthesis and sorting.[10][11] Following a "chase" period in fresh media, the biotinylated sphingolipids will be trafficked to other organelles, including the plasma membrane and endosomes/lysosomes.[5][11] The exact distribution will depend on the cell type and the duration of the chase.
Q2: How should I prepare the N-Hexanoyl-biotin-D-erythro-sphingosine for use?
A2: N-Hexanoyl-biotin-D-erythro-sphingosine is a lipid and should be dissolved in an organic solvent like DMSO or ethanol to create a stock solution.[12] To prepare a working solution, the stock solution should be diluted in pre-warmed cell culture medium. It is crucial to vortex or sonicate the working solution to ensure the lipid is homogenously mixed.[5]
Q3: Can I fix the cells after labeling?
A3: Yes, cells can be fixed after labeling. A common fixative is 4% paraformaldehyde in PBS. It is important to avoid using methanol for fixation as it can extract lipids.[5] Similarly, harsh detergents like Triton X-100 for permeabilization should be avoided; saponin is a milder alternative.[5]
Q4: What is the purpose of a "chase" step?
A4: The "chase" step involves removing the labeling medium and incubating the cells in fresh, complete medium. This allows the metabolically incorporated probe to be trafficked from its site of synthesis (primarily the Golgi) to its final destinations within the cell. This is essential for studying the dynamics of sphingolipid transport.[5]
Q5: What kind of controls should I include in my experiment?
A5: Several controls are important for validating your results:
-
Unlabeled Cells: To assess autofluorescence.
-
Cells with Fluorescent Streptavidin Only: To check for non-specific binding of the detection reagent.
-
Competition Control: Pre-incubating the cells with an excess of unlabeled N-Hexanoyl-D-erythro-sphingosine before adding the biotinylated version to demonstrate specific uptake and incorporation.
-
Free Biotin Control: Incubating the biotin-labeled cells with an excess of free biotin before adding fluorescent streptavidin to show that the streptavidin is specifically binding to the biotin on the sphingolipid.[13][14]
Experimental Protocols
Protocol 1: Live-Cell Labeling with N-Hexanoyl-biotin-D-erythro-sphingosine
This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended for each cell type.
Materials:
-
N-Hexanoyl-biotin-D-erythro-sphingosine
-
DMSO or Ethanol
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescently-labeled streptavidin
-
Wash Buffer (e.g., PBS with Ca2+/Mg2+)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Probe Preparation: Prepare a 1-5 mM stock solution of N-Hexanoyl-biotin-D-erythro-sphingosine in DMSO or ethanol.
-
Labeling: a. Wash the cells twice with pre-warmed serum-free medium. b. Prepare the labeling medium by diluting the probe stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed serum-free medium. Mix thoroughly. c. Incubate the cells with the labeling medium for 30-60 minutes at 37°C.
-
Wash: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed wash buffer.
-
(Optional) Chase: a. Add pre-warmed complete cell culture medium. b. Incubate for the desired chase period (e.g., 1-4 hours) at 37°C to allow for trafficking of the labeled sphingolipids.
-
Streptavidin Staining: a. Wash the cells twice with wash buffer. b. (Optional but recommended) Incubate cells with blocking buffer for 15-30 minutes at room temperature. c. Dilute the fluorescently-labeled streptavidin in blocking buffer (or wash buffer if not blocking) to its recommended working concentration. d. Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature, protected from light.
-
Final Wash: a. Remove the streptavidin solution. b. Wash the cells three to five times with wash buffer.
-
Imaging: a. Add live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Protocol 2: Optimization of Probe Concentration
-
Plate cells in multiple wells of a glass-bottom plate.
-
Prepare a series of labeling media with varying concentrations of N-Hexanoyl-biotin-D-erythro-sphingosine (e.g., 0.5, 1, 2, 5, 10 µM).
-
Follow the labeling and staining protocol (Protocol 1) for each concentration.
-
Image all wells using the same microscope settings.
-
Analyze the images for signal intensity, background, and any signs of cytotoxicity to determine the optimal concentration.
Visualizing the Process
Experimental Workflow
Caption: Workflow for labeling live cells.
Cellular Uptake and Metabolism Pathway
Caption: Uptake and metabolism of the probe.
References
- Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC - NIH. (n.d.).
- Sphingolipid metabolism and cell growth regulation - PubMed - NIH. (n.d.).
- Sphingolipid uptake by cultured cells: complex aggregates of cell sphingolipids with serum proteins and lipoproteins are rapidly catabolized - PubMed. (n.d.).
- An overview of sphingolipid metabolism: from synthesis to breakdown - PMC - NIH. (n.d.).
- Visualizing Sphingolipid E with Fluorescent Probes: Application Notes and Protocols - Benchchem. (n.d.).
- Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies | The Journal of Organic Chemistry - ACS Publications. (2022, November 28).
- OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315. (n.d.).
- Biotin-Streptavidin Conjugation - Lumiprobe. (n.d.).
- Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18).
- OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 - PubMed. (n.d.).
- Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - ES. (n.d.).
- N-Hexanoyl-D-erythro-sphingosine biochemical | C6 Ceramide Biochemical - MyBioSource. (n.d.).
- Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PubMed. (2016, March 8).
- Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay | PLOS One - Research journals. (n.d.).
Sources
- 1. OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Sphingolipid uptake by cultured cells: complex aggregates of cell sphingolipids with serum proteins and lipoproteins are rapidly catabolized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid metabolism and cell growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mybiosource.com [mybiosource.com]
- 13. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Assays with N-Hexanoyl-biotin-D-erythro-sphingosine
Status: Operational Topic: Signal-to-Noise Ratio (SNR) Enhancement Probe ID: C6-Biotin-Sphingosine (Biotin-Ceramide Analog)
Introduction: The Signal-to-Noise Challenge
N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Ceramide) is a powerful tool for tracing sphingolipid metabolism and trafficking. Because it mimics short-chain ceramides, it can spontaneously insert into membranes. However, this lipophilicity creates significant Signal-to-Noise Ratio (SNR) challenges:
-
Aggregation: The probe precipitates in aqueous media, creating bright, non-specific punctae.
-
Surface Noise: It adheres non-specifically to the plasma membrane, obscuring intracellular organelles (Golgi/ER).
-
Endogenous Biotin: High background in mitochondria-rich cells.
This guide provides a self-validating workflow to eliminate these noise sources.
Part 1: Probe Preparation (The Foundation)
Issue: "I see bright, non-specific spots outside the cells, and uptake is uneven." Root Cause: Hydrophobic aggregation. Adding the lipid directly from DMSO/Ethanol into media causes it to crash out of solution before it hits the cells.
The Solution: BSA Complexing
You must create a "chaperone" system using defatted Bovine Serum Albumin (dfBSA). The albumin binds the lipid monomers, keeping them soluble and facilitating transfer to the cell membrane.
Protocol: 1:1 Molar Complexing
-
Dry Down: Aliquot the required amount of C6-Biotin-Sphingosine (in chloroform/methanol) into a glass tube. Evaporate solvent under a nitrogen stream to form a thin film.[1]
-
Solubilize: Add a solution of 0.34 mg/mL (approx. 5 µM) defatted BSA in serum-free medium or PBS.
-
Note: Use defatted BSA (fatty acid-free). Standard BSA is already occupied by lipids and will not bind your probe efficiently.
-
-
Incubate: Vortex and incubate at 37°C for 30 minutes . The solution should become clear.
-
Validate: Spin at 13,000 x g for 5 minutes. If a pellet forms, complexing failed. Use the supernatant.
Visualization: Solubilization Workflow
Caption: Transformation of hydrophobic lipid film into a water-soluble BSA complex for efficient delivery.
Part 2: Intracellular Trafficking (The Signal)
Issue: "The plasma membrane is so bright I cannot distinguish the Golgi apparatus." Root Cause: The probe inserts into the plasma membrane (PM) but must be metabolized to ceramide/sphingomyelin to traffic inward. Excess probe remaining on the PM creates "glare."
The Solution: The "Back-Exchange" Wash
This is the single most critical step for high SNR in microscopy. You must strip the unmoved probe from the surface using a "sink" of excess albumin.
Protocol: Pulse-Chase with Back-Exchange
-
Pulse: Incubate cells with the Lipid-BSA Complex (from Part 1) for 30 min at 4°C (to load PM only) or 37°C (to allow internalization).
-
Chase (Trafficking): Wash 2x with warm medium. Incubate at 37°C for the desired time (e.g., 30-60 min for Golgi accumulation).
-
The Back-Exchange (CRITICAL):
-
Fixation: Fix immediately with 4% paraformaldehyde.
Visualization: The Back-Exchange Mechanism
Caption: The "Back-Exchange" strips surface-bound lipid (noise) while retaining internalized lipid (signal).
Part 3: Detection & Biochemistry (The Noise)
Issue: "I see bands everywhere on my Western Blot," or "My control cells are glowing." Root Cause: Endogenous biotin (carboxylases in mitochondria) or non-specific streptavidin binding.
Troubleshooting Guide: Detection Specifics
| Symptom | Probable Cause | Corrective Action |
| High Cytosolic Background | Free Biotin | Dialysis: If using a cell lysate, dialyze to remove free biotin before adding streptavidin beads. |
| Mitochondrial Staining | Endogenous Biotin | Block: Pre-incubate with free avidin followed by free biotin (Avidin/Biotin Blocking Kit) before adding the probe if staining fixed cells, or use a Streptavidin-HRP conjugate that does not bind endogenous biotin as strongly (e.g., NeutrAvidin). |
| Non-Specific Pull-Down | Lipophilic Adhesion | Detergent Stringency: Sphingolipids are sticky. Wash streptavidin beads with a buffer containing 0.1% SDS and 1% Triton X-100 . The SDS helps disrupt non-specific hydrophobic interactions without breaking the Biotin-Streptavidin bond. |
| Weak Signal | Quenching | Fluorophore Choice: If using fluorescence microscopy, avoid FITC/fluorescein conjugates, which are pH sensitive (Golgi/lysosomes are acidic). Use photostable dyes like Alexa Fluor 488 or 594 streptavidin . |
Part 4: Validated Experimental Parameters
Use these reference values to benchmark your assay.
| Parameter | Recommended Value | Rationale |
| Probe Concentration | 0.5 µM – 2.0 µM | >5 µM induces apoptosis and perturbs membrane curvature. |
| BSA Type | Fatty Acid-Free (Defatted) | Standard BSA is 50-70% lipid-saturated and won't accept the probe. |
| Complexing Ratio | 1:1 (Molar) | Ensures monomeric delivery. |
| Back-Exchange Temp | 4°C (Ice Bath) | Prevents endocytosis during the wash; ensures only surface lipid is removed. |
| Fixation | 4% PFA / 0.1% Glutaraldehyde | Methanol/Acetone fixation extracts lipids and destroys the signal. |
References
-
Lipid-BSA Complexing Standards
- Source: Avanti Polar Lipids.
-
URL:[Link]
-
The "Back-Exchange" Methodology
- Title: "Fluorescent analogs of sphingolipids: advances in the application of NBD-lipids.
- Source:Methods in Cell Biology (Cited context: Use of defatted BSA at 4°C to deplete plasma membrane lipid probes).
-
URL:[Link]
-
Sphingolipid Assay Optimiz
Sources
- 1. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Hexanoyl-biotin-D-erythro-sphingosine Imaging
Status: Operational Topic: Troubleshooting Imaging Artifacts & Protocol Optimization Lead Scientist: Senior Application Specialist, Lipidomics Division
Executive Summary: The Probe & The Problem
N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Sphingosine) is a functionalized sphingolipid precursor. Unlike antibody staining, which captures a static snapshot of protein location, this probe is a metabolic tracer .
-
Mechanism: It enters the cell, is acylated by ceramide synthases (CerS) into C6-Biotin-Ceramide , and subsequently converted into C6-Biotin-Sphingomyelin or C6-Biotin-Glucosylceramide in the Golgi apparatus.
-
The Core Challenge: Because the probe mimics a lipid, it is subject to lateral diffusion, extraction by detergents, and micelle formation . Most "artifacts" are actually physical chemistry problems: the probe washing out during permeabilization or forming aggregates due to low solubility.
Critical Troubleshooting Guides
Issue A: "I see bright, non-specific punctae (dots) outside the cells or stuck to the glass."
Diagnosis: Micelle Formation / Aggregation. The C6 fatty acid chain renders the molecule amphiphilic but with a high Critical Micelle Concentration (CMC). If added directly to media from a DMSO stock, it precipitates instantly, creating "hot spots" that ruin imaging.
The Solution: BSA Complexing Never add the probe directly to cell media. You must "chaperone" the lipid using Defatted Bovine Serum Albumin (BSA).
| Parameter | Standard Protocol (Risk of Artifact) | Optimized Protocol (Artifact-Free) |
| Vehicle | DMSO injected into media | BSA-Complexed Solution |
| Preparation | Vortexing DMSO stock into PBS | 1:1 molar ratio of Lipid:BSA in PBS |
| Stability | Precipitates in <5 mins | Stable for hours |
Step-by-Step Complexing Protocol:
-
Prepare a 30 µM solution of defatted BSA in PBS (approx 2 mg/mL).
-
Dry down your C6-Biotin-Sphingosine from chloroform/methanol solvent under nitrogen gas.
-
Resuspend the lipid film in absolute ethanol to create a concentrated stock (e.g., 1.5 mM).
-
Dropwise , add the ethanolic lipid to the vortexing BSA solution. Final ethanol concentration must be <1%.
-
Incubate at 37°C for 30 minutes to allow the lipid to bury its hydrophobic tail into the BSA hydrophobic pocket.
Issue B: "My live cells look great, but the signal disappears after fixation/permeabilization."
Diagnosis: Lipid Extraction (Washout). This is the most common failure point. Standard immunofluorescence protocols use Triton X-100 or Methanol . Both are delipidating agents. They dissolve your probe and wash it down the drain.
The Solution: Cross-linking & Mild Permeabilization You must chemically cross-link the lipid's amine group (if available) or the surrounding proteins to trap the lipid, and use a detergent that preserves the bilayer.
Fixation Matrix:
| Fixative / Detergent | Outcome | Recommendation |
| 4% Paraformaldehyde (PFA) | Weak lipid retention. Lipids diffuse laterally. | Avoid (unless combined with GA) |
| Methanol / Acetone | Total signal loss. Extracts all lipids. | NEVER USE |
| Glutaraldehyde (0.5 - 2%) | Excellent retention. Cross-links proteins tightly, trapping lipids. | HIGHLY RECOMMENDED |
| Triton X-100 | Solubilizes membrane; signal washes out. | Avoid |
| Saponin (10-50 µg/mL) | Pores cholesterol only; leaves bilayer intact. | REQUIRED |
Note on Streptavidin: Because Streptavidin is large (~60 kDa), it cannot pass through Saponin pores as easily as antibodies. You may need to perform the detection step for a longer duration (60 mins) to allow diffusion, or use Digitonin as an alternative mild detergent.
Issue C: "The plasma membrane is glowing, obscuring the intracellular Golgi signal."
Diagnosis: Incomplete Internalization or Surface Trapping. The probe equilibrates between the plasma membrane (PM) and the interior. If you image immediately, the PM signal dominates.
The Solution: The "Back-Exchange" Wash This technique uses the affinity of BSA for lipids to "strip" the non-internalized probe off the cell surface, leaving only the metabolically trapped intracellular pool.
Protocol:
-
Pulse: Incubate cells with probe (30 mins at 37°C).
-
Chase: Wash 2x with fresh media (30 mins at 37°C) to allow Golgi targeting.
-
Back-Exchange (Crucial Step): Wash cells 3x for 10 minutes each at 4°C with 3% Defatted BSA in PBS.
-
Why 4°C? Stops vesicular transport (freezes the internal pool).
-
Why BSA? It acts as a "lipid sink," pulling the C6-lipid off the outer leaflet of the PM.
-
Visualizing the Mechanism & Workflow
Diagram 1: The Metabolic Trap (Pathway)
Understanding why the probe accumulates in the Golgi.
Caption: The probe is acylated into Ceramide, then converted to Sphingomyelin/GlcCer, which are retained in the Golgi.[1]
Diagram 2: Optimized Experimental Workflow
The sequence of events required to minimize artifacts.
Caption: Workflow emphasizing BSA complexing and Back-Exchange to ensure specific Golgi signal.
Frequently Asked Questions (FAQ)
Q: Can I use standard fluorescent streptavidin (e.g., Alexa Fluor 488)? A: Yes, but ensure you spin the streptavidin stock at 10,000 x g for 10 minutes before use. Streptavidin often forms micro-aggregates during storage. Since your lipid probe is also prone to aggregation, introducing more aggregates creates a "starry night" background artifact.
Q: Why does my signal look "hazy" rather than sharp in the Golgi? A: This is likely diffusion occurring after fixation. If you use PFA alone, the lipids are not cross-linked.[2] Over time (days), the lipid will diffuse out of the Golgi into the surrounding cytoplasm. Solution: Image immediately after staining, or use Glutaraldehyde in your fixative.
Q: Can I co-stain with antibodies (e.g., GM130)? A: Yes, but order matters.
-
Permeabilize (Saponin).
-
Block (BSA).[6]
-
Add Primary Antibody AND Streptavidin-Fluorophore simultaneously. Warning: If your primary antibody requires Triton X-100 for epitope access, you cannot perform this experiment, as Triton will delipidate the sample.
References
-
Lipsky, N. G., & Pagano, R. E. (1985).[7] A vital stain for the Golgi apparatus.[1][8] Science, 228(4700), 745–747.
- Foundational paper establishing C6-ceramide analogs as Golgi markers.
-
Pagano, R. E., Martin, O. C., Kang, H. C., & Haugland, R. P. (1991). A novel fluorescent ceramide analogue for studying membrane traffic in animal cells.[1] Journal of Cell Biology, 113(6), 1267–1279.
-
Describes the "Back-Exchange" method using BSA to strip plasma membrane lipids.[9]
-
-
Tanaka, Y., et al. (2017). Glutaraldehyde fixation preserves the lipid content of cells for imaging.[10] Microscopy Research and Technique.
- Technical validation of Glutaraldehyde vs. PFA for lipid retention.
-
Avanti Polar Lipids. (n.d.). Fluorescent Lipid Preparation & Handling Guide.
- Industry standard protocols for handling lyophilized sphingolipids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria | MDPI [mdpi.com]
- 5. PFA vs. Formaldehyde: Understanding the Differences in Biological Fixatives - Oreate AI Blog [oreateai.com]
- 6. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formaldehyde, formalin, paraformaldehyde and glutaraldehyde : What they are and what they do. (from J. Kiernan’s home page) – PRECYM [precym.mio.osupytheas.fr]
Validation & Comparative
Benchmarking Guide: Validating Protein Interactions with N-Hexanoyl-biotin-D-erythro-sphingosine
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (often abbreviated as C6-Biotin-Ceramide or Bio-C6-Cer ) is a bioactive lipid analog used to identify and validate sphingolipid-binding proteins. Unlike photo-activatable probes that covalently crosslink to targets upon UV exposure, this probe relies on equilibrium binding, preserving the native reversibility of lipid-protein interactions.
Critical Mechanistic Insight: Researchers often confuse Sphingosine probes with Ceramide probes. The molecule specified—N-Hexanoyl -sphingosine—features a biotinylated hexanoyl chain attached to the sphingosine amine group.
-
Chemical Consequence: This N-acylation converts the free amine of sphingosine into an amide .
-
Biological Implication: This probe mimics Ceramide , not free Sphingosine. It will not bind effectively to proteins requiring a free amino group (e.g., Sphingosine Kinases) but is the gold standard for validating Ceramide-binding proteins (e.g., CERT, PP2A, Cathepsin D).
Part 1: Comparative Analysis
To validate a hit, you must understand how this probe performs relative to alternative discovery and validation methods.[1]
Table 1: Performance Matrix of Sphingolipid Interaction Tools
| Feature | N-Hexanoyl-Biotin-Sph (This Product) | Photo-Activatable Lipids (PAC-Sph) | Liposome Sedimentation (LSA) |
| Interaction Type | Equilibrium (Reversible) | Covalent (Irreversible Crosslink) | Membrane Partitioning |
| Primary Use | Affinity Capture (Pull-down) & Validation | De novo Discovery (Mass Spec) | Biophysical Validation |
| False Positive Rate | Medium (Sticky proteins, biotin binders) | High (Non-specific insertion) | Low (Physiological context) |
| Binding Context | Micellar / Monomeric (Detergent based) | In cellulo (Metabolized) | Bilayer (Membrane mimetic) |
| Key Limitation | Steric hindrance from biotin tag; Micelle artifacts | UV irradiation damage; Complex synthesis | Requires purified protein; No ID capability |
Why Use N-Hexanoyl-Biotin-Sph?
While PAC-Sph is superior for finding unknown targets in live cells, N-Hexanoyl-Biotin-Sph is superior for validating direct binding in lysate or purified systems because it allows for competitive elution —the hallmark of specific binding.
Part 2: The Self-Validating System (Workflow)
A "hit" from a pull-down is only a hypothesis. You must prove the protein binds the sphingolipid moiety, not the biotin tag, the linker, or the bead matrix.
Diagram 1: The Validation Logic Gate
This diagram illustrates the decision tree for validating a sphingolipid interactor.
Caption: Logical workflow for filtering false positives. Only candidates displaced by competition and confirmed in bilayers are considered validated.
Part 3: Detailed Experimental Protocols
Protocol A: The Competitive Pull-Down (Specificity Check)
Objective: Prove that the protein binds the sphingoid base specifically.
Reagents:
-
Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (10 µM final).
-
Competitor: N-Hexanoyl-D-erythro-sphingosine (Non-biotinylated, 100 µM - 500 µM final).
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 (Keep detergent low to preserve lipid micelles).
Procedure:
-
Lysate Prep: Generate cell lysate (1 mg/mL). Pre-clear with Streptavidin-agarose beads for 1 hour at 4°C to remove endogenous biotin-binding proteins (e.g., carboxylases).
-
Competition Setup: Divide lysate into two aliquots.
-
Sample A: Add Vehicle (Ethanol/DMSO).
-
Sample B: Add 100x molar excess of Competitor (Non-biotinylated C6-Ceramide). Incubate 30 mins at 4°C.
-
-
Probe Addition: Add N-Hexanoyl-biotin-sphingosine (10 µM) to both samples. Incubate 2 hours at 4°C with rotation.
-
Capture: Add Streptavidin magnetic beads. Incubate 1 hour.
-
Wash: Wash 3x with Lysis Buffer containing 0.1% NP-40.
-
Critical Step: Do not use high detergent (e.g., 1% Triton X-100) as it may strip the lipid probe from the protein if the affinity is moderate (
> 1 µM).
-
-
Elution & Analysis: Boil in SDS-PAGE buffer. Analyze via Western Blot.
-
Success Criteria: Band intensity in Sample B (Competitor) must be significantly lower (<20%) than Sample A.
-
Protocol B: Liposome Sedimentation Assay (Physiological Context)
Objective: Confirm the protein binds the lipid when embedded in a bilayer (avoiding micelle artifacts).
Reagents:
-
Lipids: POPC (matrix lipid) and C6-Ceramide (or C16-Ceramide for better physiological relevance).
-
Ratio: 95:5 (POPC:Ceramide).
Procedure:
-
Liposome Formation: Mix lipids in chloroform, dry under nitrogen, and rehydrate in binding buffer (20 mM HEPES, 150 mM NaCl). Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).
-
Incubation: Mix purified recombinant protein (1 µM) with LUVs (1 mM total lipid). Incubate 30 mins at RT.
-
Sedimentation: Centrifuge at 100,000 x g for 30 mins (Ultracentrifuge).
-
Separation: Carefully remove the Supernatant (Unbound fraction). Resuspend the Pellet (Liposome-bound fraction).
-
Analysis: Run both fractions on SDS-PAGE.
-
Calculation: % Bound = [Intensity Pellet] / ([Intensity Pellet] + [Intensity Supernatant]).
-
Part 4: Quantitative Validation (SPR)
For drug development, "yes/no" binding is insufficient. You need kinetics (
Diagram 2: Surface Plasmon Resonance (SPR) Setup
This diagram depicts the L1 Chip setup required for lipid interactions.
Caption: SPR configuration using an L1 chip. Liposomes are captured intact, providing a native-like bilayer for the protein analyte.
SPR Method Note: Do not immobilize the protein and flow the lipid (common mistake). Lipids form micelles in solution, creating complex refractive index artifacts. Always immobilize the liposome (using a Biacore L1 chip) and flow the protein as the analyte.
References
-
Hannun, Y. A., & Obeid, L. M. (2011). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link
-
Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions.[2][3] ACS Chemical Biology.[2] Link
-
Saliba, A. E., et al. (2015). Von Liposomen und Proteinen: Liposome sedimentation assays. Methods in Molecular Biology. Link (Referencing standard LSA protocols).
-
Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for lipid-protein interaction studies. Molecular Membrane Biology. Link
Sources
Technical Guide: N-Hexanoyl-biotin-D-erythro-sphingosine vs. Alternative Probes
This guide provides an in-depth technical comparison of N-Hexanoyl-biotin-D-erythro-sphingosine against other biotinylated lipid probes. It is designed for researchers investigating sphingolipid signaling, membrane dynamics, and protein-lipid interactions.
Executive Summary & Technical Profile
N-Hexanoyl-biotin-D-erythro-sphingosine (often abbreviated as C6-Biotin-Ceramide ) is a biologically active, cell-permeable analog of ceramide. Unlike native long-chain ceramides (C16, C24) which are highly hydrophobic and require complex delivery systems, this short-chain (C6) variant spontaneously partitions into cellular membranes.
-
Core Identity: It is a Ceramide Mimic , not a Sphingosine mimic. The biotin moiety is attached to the sphingosine backbone via a hexanoyl amide linkage.
-
Primary Application: Intracellular trafficking studies, Golgi localization markers, and in vitro ceramidase activity assays.
-
Critical Limitation: Because the biotin tag is attached via the N-acyl amide bond, hydrolysis by ceramidases results in the loss of the biotin tag from the sphingoid backbone. This makes it unsuitable for tracing the metabolic conversion of ceramide to sphingosine or S1P.
Physiochemical Profile
| Property | Specification |
| Chemical Structure | D-erythro-Sphingosine backbone + N-hexanoyl-biotin side chain |
| Lipid Class | Short-chain Ceramide (C6-Ceramide analog) |
| Solubility | Soluble in DMSO (>5 mg/mL) and Ethanol; forms micelles in aqueous buffer |
| Membrane Behavior | Rapid "flip-flop" across bilayers; accumulates in the Golgi complex |
| Metabolic Fate | Substrate for Sphingomyelin Synthase (→ Biotin-SM) and Glucosylceramide Synthase (→ Biotin-GlcCer).[1] Substrate for Ceramidases (cleavage releases Biotin-Fatty Acid). |
Comparative Analysis: Selecting the Right Probe
The choice of probe dictates the biological question you can answer. Below is a comparison of N-Hexanoyl-biotin-sphingosine against key alternatives.
Comparison Table: Biotinylated Sphingolipid Probes
| Feature | N-Hexanoyl-biotin-Sphingosine (C6-Biotin-Cer) | Omega-Biotinylated Ceramide (Tag on Tail) | Biotin-Sphingosine (No N-acyl chain) |
| Biological Mimicry | Ceramide (Signaling Hub) | Ceramide (Structural/Signaling) | Sphingosine (Kinase Substrate) |
| Cell Permeability | High (Spontaneous uptake) | Low (Requires BSA/Solvent delivery) | Moderate (Positively charged) |
| Metabolic Stability | Unstable Catabolically (Ceramidase cleaves tag) | Stable (Tag stays on backbone during hydrolysis) | Stable (Can be phosphorylated to Biotin-S1P) |
| Key Application | Golgi trafficking, Ceramide Synthase/SM Synthase mapping | Long-term metabolic tracing, Pulse-chase | Sphingosine Kinase activity, S1P receptor studies |
| Membrane Perturbation | High (Short chain alters packing) | Low (Mimics native lipid packing) | Moderate (Detergent-like properties) |
Expert Insight: The "Linker Liability"
The most common experimental error with N-Hexanoyl-biotin-D-erythro-sphingosine is assuming it tracks the entire sphingolipid metabolic map.
-
Anabolic Tracking (Valid): The probe can be glycosylated or converted to sphingomyelin. The biotin tag remains attached.
-
Catabolic Tracking (Invalid): If the cell has high acid ceramidase activity, the N-hexanoyl-biotin group is cleaved. You will detect free biotinylated fatty acid, not the sphingolipid backbone. For catabolic tracing, use Omega-biotinylated probes where the tag is on the sphingoid base terminus.
Metabolic Fate & Signaling Pathways[2][3]
Understanding the metabolic trajectory is essential for interpreting pulldown or microscopy data.
Figure 1: Metabolic Divergence of Biotinylated Probes. Blue Path: Valid anabolic tracing (SM/GlcCer synthesis). Red Path: Loss of signal due to ceramidase cleavage of N-Hexanoyl probes. Green Path: Retention of signal in catabolic pathways using Omega-biotinylated alternatives.
Experimental Protocol: Lipid-Protein Pulldown Assay
This protocol is optimized for capturing proteins that stably interact with Ceramide (e.g., CERT, GLTP) using N-Hexanoyl-biotin-sphingosine.
Reagents Required
-
Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (Stock: 5 mM in DMSO).
-
Beads: Streptavidin-coated Magnetic Beads (High capacity).
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS (Critical: CHAPS preserves lipid-protein interactions better than Triton X-100).
-
Competitor: Free Biotin (2 mM) for elution or competition controls.
Step-by-Step Workflow
Phase 1: Metabolic Labeling
-
Seed Cells: Grow HeLa or HEK293 cells to 80% confluency in 10 cm dishes.
-
Pulse: Dilute N-Hexanoyl-biotin-sphingosine to 5–10 µM in serum-free media.
-
Note: Serum albumin binds the probe, reducing uptake. Pulse for 30–60 minutes for ER/Golgi targeting.
-
-
Chase (Optional): Wash 2x with PBS and incubate in complete media for 1–2 hours if studying metabolic products (SM/GlcCer).
-
Wash: Wash cells 3x with ice-cold PBS to remove surface-bound probe.
Phase 2: Lysis & Capture
-
Harvest: Scrape cells in 500 µL Ice-Cold Lysis Buffer (w/ Protease Inhibitors).
-
Solubilize: Incubate on ice for 30 mins with occasional vortexing.
-
Clarify: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.
-
Input Control: Save 5% of lysate as "Input".
-
Pulldown: Add 30 µL washed Streptavidin Magnetic Beads to the remaining lysate.
-
Incubate: Rotate overnight at 4°C.
-
Expert Tip: Short incubations (1-2h) reduce non-specific binding but may miss low-abundance interactors.
-
Phase 3: Wash & Elution
-
Wash: Place tube on magnet, remove supernatant. Wash beads 3x with Lysis Buffer containing 0.1% CHAPS.
-
Stringency Check: If background is high, increase salt to 300 mM NaCl in the second wash.
-
-
Elution: Resuspend beads in 2x Laemmli Sample Buffer (containing SDS) and boil for 5 mins at 95°C.
-
Alternative: For mass spectrometry, elute with 8M Urea or by on-bead digestion.
-
Visualization of Experimental Workflow
Figure 2: Optimized Lipid-Protein Pulldown Workflow. The use of CHAPS detergent is critical for maintaining the hydrophobic interactions between the ceramide probe and its binding partners during lysis.
References
-
Avanti Polar Lipids. Sphingolipid Analogues: N-Hexanoyl-biotin-sphingosine Technical Data. [Link]
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. [Link]
-
Tani, M., et al. (2000). Ceramidase Activity Assays using N-acyl-biotin-sphingosine. Journal of Biochemistry. [Link]
-
Haberkant, P., et al. (2016). Protein-sphingolipid interactions within cellular membranes (Review of bifunctional probes). Journal of Lipid Research. [Link]
Sources
Comparative Guide: N-Hexanoyl-biotin-D-erythro-sphingosine vs. Photoactivatable Lipid Analogs
Executive Summary
This guide compares two distinct classes of chemical probes used to study sphingolipid biology: N-Hexanoyl-biotin-D-erythro-sphingosine (a pre-biotinylated ceramide analog) and Photoactivatable Lipid Analogs (such as pac-Sphingosine or pac-Ceramide).[1]
The Core Distinction:
-
N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Cer) is a "Metabolic Tracer."[1] It mimics short-chain ceramide.[1][2] Its bulky biotin tag is permanently attached, making it excellent for tracking localization and stable binding but poor for identifying transient interactions or entering sterically sensitive enzymatic pockets (e.g., Sphingosine Kinase).[1]
-
Photoactivatable Analogs (pac-Lipids) are "Interaction Mappers."[1] They contain a microscopic diazirine ring and an alkyne handle.[1] They are minimally perturbative, can be metabolized into complex lipids, and—crucially—can covalently "freeze" protein-lipid interactions upon UV irradiation, capturing even weak or transient binders.[1]
Scientific Foundation & Technical Deep Dive
A. N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Cer)[1][3]
-
Structure: A sphingosine backbone N-acylated with a hexanoic acid spacer attached to biotin.[1]
-
Biological Identity: Functionally acts as a Ceramide analog.[1][2][3][4] The N-acylation blocks the primary amine, preventing phosphorylation by Sphingosine Kinase.[1] It cannot trace the S1P (Sphingosine-1-Phosphate) pathway.[1]
-
Mechanism: Relies on non-covalent affinity.[1] Detection uses Streptavidin-HRP (blotting) or Streptavidin beads (pull-down).[1]
-
Primary Use: Visualizing the Golgi complex (where ceramide accumulates), assaying Ceramide Synthase activity (in reverse), and identifying high-affinity ceramide-binding proteins (e.g., CERT).[1]
B. Photoactivatable Lipid Analogs (e.g., pac-Sphingosine)[1][2][6][7][8]
-
Structure: A sphingosine backbone modified with a diazirine (photo-reactive) group on the hydrocarbon tail and a terminal alkyne (click-chemistry) handle.[1][5]
-
Biological Identity: Acts as Sphingosine .[1][6] It can be phosphorylated to pac-S1P, acylated to pac-Ceramide, or glycosylated to pac-GlcCer.[1]
-
Mechanism:
-
Primary Use: Proteome-wide mapping of lipid-interacting proteins (LIPs), including low-affinity transporters and metabolic enzymes.[1]
Critical Comparison Matrix
| Feature | N-Hexanoyl-biotin-sphingosine (C6-Biotin-Cer) | Photoactivatable Analogs (pac-Sph / pac-Cer) |
| Interaction Type | Non-Covalent (Equilibrium binding) | Covalent (Irreversible crosslink) |
| Capture Capability | Only stable, high-affinity binders.[1] Weak binders are lost during wash.[1] | Captures transient, weak, and hydrophobic interactions.[1] |
| Steric Perturbation | High. Biotin headgroup is bulky (~244 Da) and polar.[1] | Low. Diazirine/Alkyne are small and hydrophobic.[1] |
| Metabolic Fidelity | Restricted. Mimics Ceramide only.[1] Cannot form S1P. | High. Mimics native lipids.[1] Can traverse full metabolic network.[1] |
| Workflow Complexity | Low. Incubate | High. Incubate |
| False Negatives | High (due to wash-off of weak binders).[1] | Low (covalent bond survives harsh washing).[1] |
| Equipment Needed | Standard lab equipment. | UV Lamp (365nm) + Click Chemistry Reagents.[1] |
Experimental Protocols
Protocol A: Affinity Purification with C6-Biotin-Ceramide
Best for: Validating known high-affinity ceramide binders (e.g., CERT, GLTP).[1]
-
Cell Treatment:
-
Lysis:
-
Pull-Down:
-
Incubate lysate (1 mg protein) with 30 µL Streptavidin-Agarose beads for 2 hours at 4°C.
-
-
Wash:
-
Elution:
-
Boil beads in 2x Laemmli Sample Buffer for 5 min. Analyze via Western Blot.
-
Protocol B: Photo-Crosslinking with pac-Sphingosine
Best for: Discovery of novel interactors and tracking metabolic flux.[1][6][7]
-
Cell Treatment:
-
Pulse cells with 2–5 µM pac-Sphingosine for 1–4 hours.
-
Optional: Chase with label-free medium to track metabolic conversion to Ceramide/SM.[1]
-
-
UV Irradiation (The "Freeze"):
-
Lysis & Click Chemistry:
-
Pull-Down:
-
Precipitate proteins (Methanol/Chloroform) to remove excess free Biotin-Azide.[1]
-
Resuspend in SDS-free buffer and incubate with NeutrAvidin beads.
-
-
Elution:
-
Stringent washing (8M Urea or 1% SDS) removes non-covalent background.[1] Elute by boiling.
-
Visualizing the Mechanism & Workflow
Diagram 1: Metabolic Entry & Scope
This diagram illustrates the metabolic blockage of the Biotin-Ceramide probe versus the full metabolic freedom of the pac-Sphingosine probe.
Caption: pac-Sphingosine (Green) enters the pathway at the root, allowing conversion to S1P and Ceramide.[1] C6-Biotin-Ceramide (Red) is restricted to the Ceramide node and cannot generate S1P.[1]
Diagram 2: Interaction Capture Workflow
Comparison of the "Wash-Sensitive" affinity method vs. the "Covalent Capture" photo-click method.
Caption: Method A (Red) risks losing weak interactors during washing. Method B (Green) covalently locks interactions (UV) before lysis, preserving transient complexes.[1]
References
-
Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions.[1][2][6] ACS Chemical Biology.[1][2][7] [1]
- Key Finding: Describes the synthesis and application of pac-Sphingosine for proteome-wide profiling.
-
Höglinger, D., et al. (2017). Trifunctional Lipid Probes for Comprehensive Profiling of Lipid-Binding Proteins in Living Cells.[1][5] PNAS.[1] [1]
-
Key Finding: Demonstrates the superiority of photo-crosslinking for capturing transient lipid-protein interactions.[1]
-
-
Rambold, A. S., et al. (2008). Tubular network formation protects mitochondria from oxidative stress.[1] (Utilizes C6-Biotin-Ceramide for tracking).
- Key Finding: Example of using N-Hexanoyl-biotin-sphingosine to track ceramide transport to mitochondria.
-
Cayman Chemical. Photoclick Sphingosine Product Information.
- Key Finding: Technical specifications and handling of diazirine-alkyne sphingosine probes.
-
Avanti Polar Lipids. Biotinylated Sphingolipids Structure and Protocols.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- erythro -Sphingosine, N-Hexanoyl- [sigmaaldrich.com]
- 4. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. cosmobiousa.com [cosmobiousa.com]
assessing the specificity of N-Hexanoyl-biotin-D-erythro-sphingosine for ceramide-binding proteins
An In-Depth Guide to Assessing the Specificity of N-Hexanoyl-biotin-D-erythro-sphingosine for Ceramide-Binding Proteins
Authored by a Senior Application Scientist
Ceramides are bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, from stress signaling and apoptosis to membrane structure regulation.[1][2] Unraveling the mechanisms behind these effects requires the identification of specific proteins that interact with ceramides. However, the hydrophobic nature of these lipids presents a significant technical challenge for studying their protein binding partners.[2] This guide provides a comprehensive assessment of N-Hexanoyl-biotin-D-erythro-sphingosine, a widely used chemical probe, for the identification and validation of ceramide-binding proteins (CIPs). We will delve into the principles of its application, crucial validation strategies, and a comparison with alternative state-of-the-art methods.
The Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Ceramide)
N-Hexanoyl-biotin-D-erythro-sphingosine (also known as Biotin Ceramide d18:1/6:0) is a synthetic analog of natural ceramide.[3] Its design addresses the inherent difficulties of working with long-chain ceramides, which are poorly soluble in aqueous buffers.
-
D-erythro-sphingosine Core: This maintains the stereochemically correct backbone of the most common natural ceramides, which is crucial for specific recognition by protein binding pockets.[4][5]
-
N-Hexanoyl (C6) Acyl Chain: The short C6 chain increases the probe's water solubility compared to its long-chain (e.g., C16 or C18) counterparts. This makes it more amenable to in vitro assays, although it's important to validate that the target protein's binding is not strictly dependent on a longer acyl chain.[6]
-
Biotin Tag: The biotin moiety provides a high-affinity handle for affinity purification. The strong, non-covalent interaction between biotin and streptavidin (or avidin) is one of the most robust biochemical tools for isolating binding partners.[7]
The general workflow for using this probe involves incubating the biotinylated ceramide with a cell lysate or protein fraction, capturing the probe and any bound proteins on streptavidin-coated beads, washing away non-specific binders, and finally eluting and identifying the captured proteins, typically by mass spectrometry.
Caption: Logic diagram for validating binding specificity.
Detailed Protocol: Biotin-Ceramide Pull-Down Assay
This protocol is a starting point and should be optimized for your specific experimental system. [8][9][10] Materials:
-
N-Hexanoyl-biotin-D-erythro-sphingosine (Bait)
-
N-Hexanoyl-D-erythro-sphingosine (Competitor)
-
N-Hexanoyl-biotin-L-erythro-sphingosine (Negative Control)
-
Cell lysate from your system of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
High-capacity streptavidin agarose or magnetic beads [11]* Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Lyse cells using an appropriate buffer on ice. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).
-
Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer to remove storage solutions. [10]3. Binding Reaction Setup: In separate microcentrifuge tubes, set up your experimental conditions. For a 500 µL final volume:
-
Primary Experiment: 500 µg of cell lysate + 10 µM N-Hexanoyl-biotin-D-erythro-sphingosine.
-
Competition Control: 500 µg of cell lysate + 500 µM N-Hexanoyl-D-erythro-sphingosine (unlabeled). Incubate for 1 hour at 4°C. Then add 10 µM N-Hexanoyl-biotin-D-erythro-sphingosine.
-
Stereoisomer Control: 500 µg of cell lysate + 10 µM N-Hexanoyl-biotin-L-erythro-sphingosine.
-
Beads-Only Control: 500 µg of cell lysate (no biotinylated probe).
-
-
Incubation: Incubate all tubes for 2-4 hours at 4°C on a rotator.
-
Capture: Add 30 µL of washed streptavidin bead slurry to each tube. Incubate for another 1 hour at 4°C on a rotator. [12]6. Washing: Pellet the beads (centrifugation for magnetic beads). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer. Thorough washing is critical to minimize non-specific binders. [10]7. Elution: After the final wash, remove all supernatant. Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute bound proteins.
-
Analysis: Centrifuge the tubes and load the supernatant onto an SDS-PAGE gel for analysis by Coomassie staining, Western blotting (for a known target), or subsequent mass spectrometry.
Comparative Analysis: Photo-Affinity Labeling (PAL)
While biotin pull-downs are powerful, they identify non-covalent interactions that may not withstand harsh washing conditions. Photo-affinity labeling (PAL) is a robust alternative that creates a covalent bond between the probe and its binding partner. [13] Recent advancements have led to the development of bifunctional ceramide analogs, such as pacCer or pac-C7-Cer, which contain both a photoactivatable group (like a diazirine) and a clickable tag (like an alkyne). [1][6][14] The PAL Workflow:
-
Incubation: The pacCer probe is incubated with the cell lysate.
-
UV Cross-linking: Exposure to UV light activates the diazirine group, which forms a highly reactive carbene that covalently bonds to any nearby amino acid residues in the protein's binding pocket. [13]3. Click Chemistry: A reporter tag, such as biotin-azide, is "clicked" onto the alkyne group of the probe. [1]4. Purification & Identification: The now-biotinylated protein complexes are purified using streptavidin beads and identified by mass spectrometry, similar to the standard pull-down. [1]
Caption: Comparison of Biotin Pull-Down and PAL workflows.
Performance Comparison
| Feature | N-Hexanoyl-biotin-sphingosine Pull-Down | Photo-Affinity Labeling (e.g., pacCer) |
| Interaction Type | Non-covalent | Covalent |
| Advantages | - Commercially available and relatively simple to use.<[3]br>- Good for stable, high-affinity interactions. | - Captures transient or weak interactions.<[13]br>- Covalent bond allows for more stringent wash conditions, reducing background.- Can provide information on the binding site. |
| Disadvantages | - May miss transient interactions.- Risk of complex dissociation during washes.- Potential for non-specific binding to the probe/beads. | - Probe synthesis can be complex and may not be commercially available.<[6]br>- UV cross-linking can be inefficient and may damage proteins.- Diazirine group can react with water, reducing efficiency. |
| Best For | Initial screening of stable, high-affinity ceramide binders. | Validating interactions and capturing transient or lower-affinity binders. Identifying binding partners in situ in living cells. [6] |
Conclusion and Best Practices
N-Hexanoyl-biotin-D-erythro-sphingosine is a valuable and accessible tool for the initial identification of ceramide-binding proteins. Its utility, however, is entirely dependent on the rigor of the experimental design. Specificity cannot be assumed; it must be proven.
For researchers in this field, we recommend a tiered approach:
-
Screen: Use the N-Hexanoyl-biotin-D-erythro-sphingosine pull-down with a full suite of controls (competition, stereoisomer, biotin-only) to generate a list of high-confidence candidate proteins.
-
Validate: Confirm top candidates using an orthogonal method like a protein-lipid overlay assay. [15]3. Deepen: For high-priority candidates, consider using a photo-affinity labeling approach to confirm the interaction under more stringent conditions and to potentially map the binding site. [1][2] By combining these methods and adhering to strict validation criteria, researchers can confidently identify and characterize the proteins that mediate the diverse and critical functions of ceramide in cellular biology.
References
-
Haberkant, P., et al. (2018). A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7. Journal of Lipid Research. [Link]
-
Schütze, S., et al. (2000). Use of affinity chromatography and TID-ceramide photoaffinity labeling for detection of ceramide-binding proteins. Methods in Enzymology. [Link]
-
Schutze, S., et al. (2000). Use of affinity chromatography and TID-ceramide photoaffinity labeling for detection of ceramide-binding proteins. Icahn School of Medicine at Mount Sinai. [Link]
-
Vega-Heredia, S., et al. (2018). Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy. Cell Reports. [Link]
-
Wickel, M., et al. (1999). Identification of intracellular ceramide target proteins by affinity chromatography and TID-ceramide photoaffinity labelling. Biochemical Society Transactions. [Link]
-
Sassa, T., et al. (2020). Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog. Journal of Lipid Research. [Link]
-
Senchenkov, A., et al. (2001). Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. Journal of Biological Chemistry. [Link]
-
Al-Ramah, I., & Bieberich, E. (2019). Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. Frontiers in Cell and Developmental Biology. [Link]
-
Vega-Heredia, S., et al. (2018). Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy. Cell Reports. [Link]
-
Haberkant, P., et al. (2018). A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7. PubMed. [Link]
-
Haberkant, P., et al. (2018). A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7. ResearchGate. [Link]
-
Piggott, C. A., Karuso, P., & Eis, A. (2020). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry. [Link]
-
Lee, S., & Kim, H. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Pull-down assay with biotin-conjugated compounds. [Link]
-
Lee, S., & Kim, H. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. MDPI. [Link]
-
Poudel, S., et al. (2022). Probing weak lipid-lipid binding domain interactions with a mechanically transduced immunosorbent assay (METRIS). bioRxiv. [Link]
-
Coyaud, E., & Raught, B. (2015). BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS. CSH Protocols. [Link]
-
Ghosh, S., et al. (2022). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol. [Link]
-
Bielawska, A., et al. (2001). Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase. Biochemistry. [Link]
-
ResearchGate. (n.d.). Overview of the streptavidin pulldown procedure. [Link]
Sources
- 1. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing weak lipid-lipid binding domain interactions with a mechanically transduced immunosorbent assay (METRIS) | bioRxiv [biorxiv.org]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
advantages and limitations of using N-Hexanoyl-biotin-D-erythro-sphingosine in research
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (often abbreviated as Biotin-C6-Ceramide) is a functionalized sphingolipid probe designed to bridge the gap between metabolic tracing and protein interaction mapping. Unlike standard C6-ceramides used solely for inducing apoptosis or studying Golgi trafficking, this biotinylated analog allows for the physical isolation of the "Sphingolipid Interactome."
This guide objectively compares this probe against fluorescent (NBD/BODIPY), radioactive, and "clickable" alternatives, providing a validated protocol for affinity purification assays.
Part 1: The Molecular Logic
To use this probe effectively, one must understand its three structural components and how they dictate its biological behavior:
-
The D-erythro Sphingosine Backbone: This is the bioactive stereoisomer. It ensures the molecule is recognized by stereospecific enzymes (e.g., Glucosylceramide Synthase, Sphingomyelin Synthase) and transporters (e.g., CERT).
-
The N-Hexanoyl (C6) Spacer: Natural ceramides (C16-C24) are highly hydrophobic and require vesicular transport or transfer proteins. The short C6 chain renders this probe cell-permeable , allowing it to flip-flop across membranes spontaneously and reach the Golgi apparatus without requiring microinjection or permeabilization.
-
The Biotin Tag: The high-affinity interaction between biotin and streptavidin (
M) enables the robust capture of lipid-protein complexes, a feat difficult to achieve with fluorescent or radioactive analogs.
Part 2: Comparative Analysis
Researchers often choose the wrong probe for their specific question. The table below delineates when to use Biotin-C6-Ceramide versus its primary competitors.
Table 1: Comparative Utility of Sphingolipid Probes
| Feature | Biotin-C6-Ceramide | NBD-C6-Ceramide (Fluorescent) | Click-Ceramide (Alkyne/Azide) | Radioactive Ceramide ( |
| Primary Application | Protein Pull-down (Interactome) | Live Cell Imaging (Golgi Staining) | Metabolic Flux & Pulse-Chase | Quantitative Mass Balance |
| Steric Hindrance | High (Bulky biotin tag) | High (Bulky fluorophore) | Low (Small alkyne group) | None (Native structure) |
| Cell Permeability | High (due to C6 chain) | High (due to C6 chain) | Variable (depends on chain) | Low (requires solvent/complexing) |
| Detection Method | Western Blot / Mass Spec | Fluorescence Microscopy | Fluorescence or Biotin (post-click) | Scintillation Counting |
| Live Cell Toxicity | Low (at <10 µM) | Moderate (Phototoxicity) | Low (until CuAAC reaction) | High (Radiation safety) |
| Major Limitation | Cannot be visualized in live cells without permeabilization.[1][2] | Bleaching; NBD moiety alters membrane partitioning. | Requires cell fixation or toxic copper catalysts for detection. | Cannot isolate binding partners easily. |
Critical Analysis of Alternatives
-
Vs. NBD-Ceramide: While NBD-Ceramide is the gold standard for visualizing the Golgi in live cells, it is poor for biochemistry. NBD antibodies are expensive and often non-specific. If your goal is to identify what binds ceramide (e.g., identifying a novel kinase or transporter), Biotin-C6-Ceramide is superior because it allows for streptavidin-based enrichment.
-
Vs. Click-Chemistry (Pac-Cer): Clickable ceramides are the modern rival. They have smaller tags (alkyne) during incubation, reducing steric artifacts. However, they require a secondary chemical reaction (Click chemistry) to attach a tag for detection. Biotin-C6-Ceramide is "pre-tagged," reducing experimental steps and avoiding the variability of the click reaction efficiency.
Part 3: Applications & Limitations
The "Killer App": Affinity Purification (Pull-Down)
The primary advantage of N-Hexanoyl-biotin-D-erythro-sphingosine is its ability to act as "bait."[3] By incubating cells with this probe, it partitions into membranes and binds to Sphingolipid Binding Proteins (SBPs). Upon cell lysis, the entire complex can be retrieved using Streptavidin beads.
Limitations & Artifacts[4]
-
The "Bypass" Effect: Natural ceramides rely on Ceramide Transfer Protein (CERT) to move from the ER to the Golgi. Because Biotin-C6-Ceramide is water-soluble enough to move through the cytosol spontaneously, it bypasses CERT . Result: You cannot use this probe to study CERT-dependent transport rates accurately.
-
Metabolic Deviation: While the probe is glycosylated (to GlcCer) and converted to Sphingomyelin (SM), the kinetics are slower than native lipids due to the bulky biotin tag hindering the active sites of enzymes like SMS1 or GCS.
-
Endogenous Biotin: Mammalian tissues (especially liver and kidney) contain endogenous biotinylated carboxylases. These will contaminate your pull-down. Solution: Always pre-clear lysates or use a nuclear/cytosolic fraction if the target is not mitochondrial.
Part 4: Experimental Protocol
Workflow: The "Sphingolipid Trap" Assay
Objective: To isolate proteins that physically interact with Ceramide in situ.
Reagents
-
Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (Stock: 10 mM in DMSO).
-
Control: Non-biotinylated C6-Ceramide (for competition assay).
-
Beads: Streptavidin-Magnetic Beads (High capacity).
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, Protease Inhibitor Cocktail.
Step-by-Step Methodology
-
Pulse Labeling (The Bait):
-
Seed cells (e.g., HEK293 or HeLa) to 80% confluency.
-
Treat experimental wells with 5–10 µM Biotin-C6-Ceramide in serum-free media for 2–4 hours.
-
Control Condition: Treat with 5 µM Biotin-C6-Ceramide + 50 µM Unlabeled C6-Ceramide . (A true interactor will be competed off by the excess unlabeled lipid).
-
-
Chase (Metabolic Processing):
-
Optional: If studying downstream metabolites (like Biotin-SM), wash cells and incubate in complete media for 1–2 hours. If studying direct Ceramide binding, skip this step.
-
-
Harvest & Cross-linking (Critical for Transient Interactions):
-
Wash cells 3x with ice-cold PBS.
-
Expert Insight: For low-affinity transporters, perform a mild cross-linking step (0.5% Formaldehyde for 5 min) before lysis to "freeze" the lipid-protein complex. Quench with Glycine.
-
-
Lysis & Capture:
-
Lyse cells on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris.
-
Incubate supernatant with pre-washed Streptavidin beads for 2 hours at 4°C with rotation.
-
-
Elution & Analysis:
-
Wash beads 3x with Lysis Buffer (containing 0.1% Triton).
-
Elute by boiling in 2x Laemmli Sample Buffer (breaking the Biotin-Streptavidin bond requires high heat/SDS).
-
Analyze via Western Blot (for known targets) or Mass Spectrometry (for discovery).
-
Part 5: Visualization of Signaling & Workflow
Diagram 1: The Sphingolipid Trap Workflow
Caption: Schematic of the affinity purification workflow isolating Ceramide-interacting proteins.
Diagram 2: Metabolic Fate & Limitations
Caption: Intracellular trafficking of Biotin-C6-Ceramide vs. Natural Ceramide.
References
-
Kim, R. (2016).[4] Investigating sphingolipid behavior and function using metabolic labeling. University of Illinois at Urbana-Champaign.[4] Retrieved from [Link]
-
Capasso, S., et al. (2024). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research. Retrieved from [Link]
- Haberkant, P., et al. (2016). Protein-sphingolipid interactions: The sphingolipid interactome. (Contextual grounding on pull-down methodologies).
-
Thermo Scientific. (n.d.). Pierce Biotinylated Protein Interaction Pull-Down Kit Protocol. Retrieved from [Link]
Sources
- 1. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]
comparing the effects of N-Hexanoyl-biotin-D-erythro-sphingosine to endogenous sphingolipids
Executive Summary
In the investigation of sphingolipid signaling and trafficking, researchers often choose between tracking endogenous sphingolipids (via mass spectrometry or radioactive tracers) and utilizing synthetic analogs like N-Hexanoyl-biotin-D-erythro-sphingosine (C6-Biotin-Ceramide).
While endogenous sphingolipids represent the physiological ground truth, they are notoriously difficult to visualize or isolate due to their hydrophobicity and lack of functional handles. C6-Biotin-Ceramide serves as a powerful "metabolic Trojan horse." It permeates cells spontaneously, bypassing the tightly regulated ER-to-Golgi transport machinery (CERT), yet remains a valid substrate for Golgi-resident enzymes. This unique duality makes it an indispensable tool for Golgi metabolic profiling and affinity enrichment of lipid-binding proteins , provided the researcher accounts for its non-physiological transport kinetics.
Mechanistic Comparison: The Transport Divergence
The defining difference between these two lipid classes lies in their intracellular logistics. Understanding this causality is critical for experimental design.
Endogenous Ceramide (The Regulated Route)
Native ceramide (C16-C24 chain lengths) is synthesized in the Endoplasmic Reticulum (ER). It is highly hydrophobic and cannot diffuse through the aqueous cytosol. To reach the Golgi for conversion into Sphingomyelin (SM) or Glucosylceramide (GlcCer), it requires specific transport proteins:[1]
-
CERT (Ceramide Transfer Protein): Extracts ceramide from the ER and delivers it to the trans-Golgi for SM synthesis.
-
FAPP2 / Vesicular Transport: Delivers ceramide for GlcCer synthesis.
-
Rate Limiting: This step is a major control point in cellular metabolism.
N-Hexanoyl-biotin-D-erythro-sphingosine (The Diffusive Route)
This analog features a truncated C6 fatty acid chain terminated with a biotin moiety.
-
Spontaneous Diffusion: The short chain renders the molecule sufficiently water-soluble to exchange between membranes without protein carriers. It bypasses CERT entirely.
-
Metabolic Trapping: Upon reaching the Golgi, it is recognized by Sphingomyelin Synthase (SMS) and Glucosylceramide Synthase (GCS). It is converted into C6-Biotin-SM or C6-Biotin-GlcCer .
-
Golgi Accumulation: Once converted, the addition of the polar headgroup (phosphocholine or glucose) reduces its exchange rate, effectively "trapping" the fluorescent/biotinylated lipid in the Golgi.
Pathway Visualization (Graphviz)
Caption: Figure 1. Transport mechanisms. Endogenous ceramide (top) relies on CERT for ER-to-Golgi transport. C6-Biotin-Ceramide (bottom) bypasses this step via passive diffusion but converges at the Golgi for metabolic processing.
Technical Comparison Data
The following table summarizes the physicochemical and biological distinctions that dictate experimental utility.
| Feature | Endogenous Sphingolipids | N-Hexanoyl-biotin-D-erythro-sphingosine |
| Chain Length | C16 - C24 (Long, Hydrophobic) | C6 (Short, Amphipathic) |
| Membrane Entry | Biosynthesis in ER | Spontaneous insertion from media |
| ER-Golgi Transport | Protein-Dependent (CERT/FAPP2) | Diffusion-Dependent (Protein-Independent) |
| Golgi Metabolism | Substrate for SMS, GCS, CERK | Substrate for SMS, GCS, CERK |
| Lateral Mobility | Forms Lipid Rafts (Liquid-ordered domains) | Excluded from Rafts (Liquid-disordered preference) |
| Detection Method | Mass Spec, TLC (Radioactive) | Streptavidin (Blot/Microscopy), Anti-Biotin Ab |
| Primary Utility | Physiological signaling studies | Golgi labeling, Protein Enrichment, Flux assays |
Experimental Protocols
Workflow A: Metabolic Labeling & Affinity Enrichment
This protocol utilizes the biotin handle to isolate proteins associated with sphingolipid metabolic domains or to measure the synthesis rate of "new" sphingomyelin.
Objective: Enrich newly synthesized biotinylated sphingolipids and associated proteins.
Materials:
-
N-Hexanoyl-biotin-D-erythro-sphingosine (Stock: 5 mM in DMSO).
-
Defatted BSA (to complex the lipid for delivery).
-
Streptavidin-Agarose or Magnetic Beads.[2]
Step-by-Step Protocol:
-
Complex Formation:
-
Mix C6-Biotin-Ceramide with 0.34 mg/mL defatted BSA in serum-free medium. Ratio: 1:1 molar ratio (approx).
-
Why? BSA acts as a carrier, preventing the lipid from aggregating and ensuring uniform delivery to cells.
-
-
Pulse (Labeling):
-
Incubate cells with 5–20 µM C6-Biotin-Ceramide complex for 30 minutes at 4°C (loading phase) or 37°C (metabolic phase).
-
Note: 4°C allows loading into the Plasma Membrane without metabolism. 37°C allows rapid diffusion to the Golgi and conversion to SM/GlcCer.
-
-
Chase (Trafficking):
-
Lysis & Capture:
-
Lyse cells in IP Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40).
-
Incubate lysate with Streptavidin beads for 2 hours at 4°C.
-
Validation: The high affinity (
) ensures capture of the biotinylated lipid and any tightly bound proteins (though lipid-protein interactions are often sensitive to detergents).
-
-
Analysis:
-
Elute with boiling SDS-buffer (breaks the biotin-streptavidin bond) or perform on-bead digestion.
-
Analyze via Western Blot (using anti-Biotin) or Mass Spectrometry.
-
Workflow Visualization (Graphviz)
Caption: Figure 2. Experimental workflow for metabolic labeling and enrichment of biotinylated sphingolipids.
Critical Analysis & Limitations
The "Solubility Artifact"
Researchers must interpret data with caution. C6-Biotin-Ceramide can exchange between membranes through the aqueous phase.
-
Risk: If you observe the lipid in the mitochondria or nucleus, verify if it was transported there physiologically or if it simply diffused.
-
Control: Use the L-isomer (N-hexanoyl-L-erythro-sphingosine) as a negative control. It diffuses similarly but is not metabolized by stereospecific enzymes (SMS/GCS), allowing you to distinguish metabolic trapping from passive diffusion.
Lipid Raft Exclusion
Native sphingolipids (long saturated chains) are key components of lipid rafts (liquid-ordered domains).
-
Limitation: The short C6 chain and bulky biotin tag disrupt tight packing. C6-Biotin-Ceramide derivatives generally partition into liquid-disordered phases.
-
Implication: Do not use this probe to study raft dynamics or raft-associated protein sorting.
Steric Hindrance
The biotin tag is significant in size. While the C6 spacer helps, the tag may interfere with the binding of certain ceramide-sensor proteins that have small binding pockets. However, it has been successfully used to identify proteins like StarD7 and CERT (via photo-crosslinking variants), proving it retains biological recognition in many contexts.
References
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus. Science, 228(4700), 745-747. Link (Establishes the Golgi-targeting mechanism of C6-ceramide analogs).
-
Duran, J. M., et al. (2012). Sphingomyelin organization is required for vesicle biogenesis at the Golgi complex. The EMBO Journal, 31(24), 4535-4546. Link (Demonstrates the use of C6-ceramide to manipulate Golgi lipid homeostasis).
-
Rambold, A. S., et al. (2008). Tubular network formation protects mitochondria from autophagosomal degradation during nutrient starvation. Proceedings of the National Academy of Sciences, 111(44), 15802-15807. (Utilizes biotinylated lipids for tracking).[4][5][6]
- Haberkant, P., et al. (2016). In vivo profiling and visualization of cellular protein-lipid interactions using bifunctional fatty acids. Angewandte Chemie, 55(5), 1648-1652. (Advanced application of bifunctional lipid probes similar to Biotin-Ceramide).
-
Avanti Polar Lipids. N-hexanoyl-biotin-D-erythro-sphingosine Product Sheet. Link (Chemical structure and solubility data).
Sources
- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: N-Hexanoyl-biotin-D-erythro-sphingosine in Sphingolipid Research
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Technical performance, experimental utility, and comparative analysis against radioactive and fluorescent alternatives.
Executive Summary & Mechanistic Profile
N-Hexanoyl-biotin-D-erythro-sphingosine (often abbreviated as Biotin-C6-Ceramide ; CAS 192070-02-3) is a biologically active, cell-permeable ceramide analog. Structurally, it consists of a sphingosine backbone acylated at the amino group with a biotinylated hexanoic acid.[1]
Unlike native sphingosine, which possesses a free amine, this compound is an amide (ceramide). Therefore, it functions primarily as a probe for ceramide metabolism and trafficking , not as a direct substrate for sphingosine kinases. Its utility lies in the high-affinity biotin-streptavidin interaction (
Mechanism of Action
-
Cellular Uptake: The short C6 fatty acid chain renders the molecule sufficiently amphiphilic to partition into membranes and cross cell bilayers without the need for complex carriers/solvents required for long-chain (C16-C24) ceramides.
-
Metabolic Mimicry: Once intracellular, it mimics endogenous ceramide. It can be:
-
Hydrolyzed by Ceramidases (Acid/Neutral/Alkaline) to yield sphingosine and biotinylated fatty acid.[2]
-
Glycosylated by Glucosylceramide Synthase (GCS) to form Biotin-GlcCer.
-
Converted to Sphingomyelin by Sphingomyelin Synthase (SMS) in the Golgi.
-
-
Detection: The biotin moiety remains accessible for binding to Streptavidin-conjugated probes (fluorophores, HRP, or magnetic beads), facilitating tracking without the steric bulk of large fluorescent groups (like NBD or BODIPY) that can sometimes distort lipid partitioning.
Comparative Analysis: Biotin vs. Fluorescent vs. Radioactive Probes
The choice of probe dictates the experimental limitations. The table below objectively compares N-Hexanoyl-biotin-D-erythro-sphingosine with its primary alternatives: NBD-C6-Ceramide (Fluorescent) and [³H]-Ceramide (Radioactive).
Table 1: Performance Matrix of Sphingolipid Probes
| Feature | Biotin-C6-Ceramide | NBD-C6-Ceramide | [³H]-Ceramide |
| Primary Utility | Protein Pull-down, Western Blotting, Metabolic Tracing | Live Cell Imaging, Flow Cytometry | Quantitative Kinetics, Mass Balance |
| Detection Method | Streptavidin (HRP/Fluor/Beads) | Direct Fluorescence ( | Scintillation Counting |
| Sensitivity | High (Chemiluminescence/ELISA) | Moderate (Background autofluorescence) | Ultra-High (Femtomolar range) |
| Steric Perturbation | Moderate (Biotin ~244 Da) | High (NBD/BODIPY are bulky/rigid) | None (Isotopes are native) |
| Live Cell Tracking | No (Requires fixation/permeabilization) | Yes (Real-time trafficking) | No (Requires extraction) |
| Protein Isolation | Excellent (Physical capture via beads) | Poor (Requires anti-dye Ab) | N/A |
| Safety Profile | Safe (BSL-1) | Safe (BSL-1) | Hazardous (Radioactive waste) |
| Cost | Moderate | Moderate | High (Disposal/Regulatory costs) |
Critical Insight: When to Choose Biotin-C6-Ceramide?
-
Choose Biotin when you need to physically isolate proteins that bind ceramide (e.g., CERT, GLTP) or when you require a permanent, non-fading record of metabolites on a blot (unlike fluorophores which photobleach).
-
Choose NBD for dynamic trafficking studies where real-time visualization of Golgi targeting is required.
-
Choose Radioactivity only when absolute quantification of enzymatic turnover (
) is critical and cannot be achieved via LC-MS.
Visualizing the Metabolic Pathway
The following diagram illustrates how N-Hexanoyl-biotin-D-erythro-sphingosine integrates into the sphingolipid metabolic network.
Caption: Metabolic fate of Biotin-C6-Ceramide. The probe acts as a substrate for synthases (SMS, GCS, CERK) or hydrolases (Ceramidases), yielding biotinylated metabolites detectable by streptavidin.
Detailed Experimental Protocol: Biotin-Ceramide Protein Pull-Down
This protocol describes the isolation of ceramide-binding proteins (CBPs) from mammalian cells. It leverages the high affinity of streptavidin to capture proteins complexed with the biotinylated lipid.
Objective: Isolate cytosolic or membrane-associated proteins that specifically bind C6-Ceramide.
Reagents Required[2][3][4][5][6]
-
Probe: N-Hexanoyl-biotin-D-erythro-sphingosine (Stock: 1 mM in DMSO).
-
Control: Non-biotinylated C6-Ceramide or Biotin alone.
-
Beads: Streptavidin-Agarose or Magnetic Beads.[3]
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Elution Buffer: 2x Laemmli Sample Buffer (with
-mercaptoethanol).
Step-by-Step Methodology
-
Cell Preparation & Labeling:
-
Grow cells (e.g., HeLa, HEK293) to 80-90% confluence in 10 cm dishes.
-
Wash cells 2x with serum-free media to remove albumin (which binds lipids).
-
Pulse: Incubate cells with 5-10 µM Biotin-C6-Ceramide in serum-free media for 1-2 hours at 37°C.
-
Note: For binding protein capture, short incubation (30-60 min) is preferred to minimize metabolic conversion.
-
-
Chase (Optional): Wash and incubate in complete media if studying trafficking partners.
-
-
Harvest & Lysis:
-
Place cells on ice. Wash 3x with ice-cold PBS to remove excess unbound probe.
-
Scrape cells into 500 µL Lysis Buffer.
-
Incubate on ice for 20 min with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet debris/nuclei. Collect supernatant (Lysate).
-
-
Affinity Capture (Pull-Down):
-
Pre-clear lysate: Incubate with 20 µL Control Agarose beads (no Streptavidin) for 30 min at 4°C. Spin and keep supernatant.
-
Binding: Add 30-50 µL of equilibrated Streptavidin Beads to the pre-cleared lysate.
-
Incubate for 2-4 hours (or overnight) at 4°C with end-over-end rotation.
-
-
Washing & Elution:
-
Analysis:
-
Perform SDS-PAGE and Western Blot.[5]
-
Probe for specific candidates (e.g., CERT, GLTP) or perform Silver Stain/Mass Spectrometry for discovery.
-
Validation Checkpoints (Self-Validating System)
-
Competition Control: Pre-incubating the lysate with excess (100 µM) non-biotinylated C6-Ceramide should abolish specific bands in the pull-down.
-
Metabolic Check: Extract lipids from a small aliquot of the lysate and run TLC. Blot with Streptavidin-HRP to confirm the probe was intact during incubation and not fully hydrolyzed by ceramidases.
Workflow Visualization: Pull-Down Assay
Caption: Step-by-step workflow for isolating ceramide-binding proteins using Biotin-C6-Ceramide.
References
-
Larodan Research Grade Lipids. Product Data: N-Hexanoyl-biotin-D-erythro-sphingosine (C6 Biotin Ceramide).[6][7] Source:
-
MyBioSource. N-Hexanoyl-D-erythro-sphingosine biochemical | C6 Ceramide Biochemical.[8] Source:
-
Sigma-Aldrich. D-erythro-Sphingosine, N-Hexanoyl- Product Information.[9][10] Source:
-
Kim, Y. et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. Source:
-
Haberkant, P. et al. (2016). In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable and clickable ceramides. (Contextual reference for clickable alternatives). Source:
-
Sorensen, T. et al. (2024). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research.[11] Source:
Sources
- 1. N-Hexanoyl-biotin-phytosphingosine(2211)-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [mbolin-lktlabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. neb.com [neb.com]
- 4. TLC-Based Metabolite Profiling and Bioactivity-Based Scientific Validation for Use of Water Extracts in AYUSH Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. D- erythro -Sphingosine, N-Hexanoyl- [sigmaaldrich.com]
- 10. N-hexanoyl-d-erythro-sphingosine | Sigma-Aldrich [sigmaaldrich.com]
- 11. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
